5-Iodo-2-isopropylaniline
Description
Contextualization of Aryl Iodides in Modern Synthetic Chemistry
Aryl iodides are highly valued reagents in contemporary synthetic chemistry, primarily for their role in cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon (C-C) and carbon-heteroatom bonds. facs.website Historically, aryl iodides have been excellent substrates in palladium-catalyzed C-C cross-coupling reactions. nih.gov However, their application in palladium-catalyzed C-N bond formation was initially less successful compared to other aryl halides. nih.gov Recent advancements have overcome these limitations, developing catalyst systems that enable aryl iodides to react with a wide array of amines with high efficiency. nih.gov
The utility of aryl iodides extends beyond palladium catalysis. Gold-catalyzed cross-coupling reactions have emerged as a viable method, demonstrating the potential for oxidative addition of aryl iodides to gold complexes, a previously challenging step. facs.website Furthermore, the field of photochemistry has harnessed aryl iodides in transition-metal-free cross-coupling reactions. bohrium.com Under violet or blue light irradiation, aryl iodides can be excited to form aryl radicals, which then participate in radical cascade processes to couple with various partners like alkenes or hydrazones. bohrium.comrsc.org This light-induced method is compatible with a range of functional groups and offers a milder, greener alternative to traditional transition-metal-catalyzed processes. rsc.org
Significance of Substituted Aniline (B41778) Derivatives in Chemical Scaffolds
Substituted anilines are a cornerstone of modern chemical and pharmaceutical industries. rsc.org These compounds are derived from aniline by replacing one or more hydrogen atoms with various functional groups, which allows for the fine-tuning of their chemical and pharmacological properties. cresset-group.comwisdomlib.org They serve as crucial starting materials and intermediates in the synthesis of a vast array of products, including pharmaceuticals, agrochemicals, dyes, and advanced materials. rsc.orgtohoku.ac.jp
In medicinal chemistry, the aniline scaffold is present in a multitude of drugs across various therapeutic classes. rsc.org Modifying the aniline ring with different substituents is a key strategy for optimizing a drug candidate's bioavailability, solubility, and selectivity for its biological target. cresset-group.com This approach also helps to mitigate potential toxicity or off-target effects that can be associated with the core aniline structure. cresset-group.com The development of efficient methods to create multi-substituted anilines is therefore of great importance for generating diverse compound libraries for drug discovery and for creating building blocks for materials science. nih.govrsc.org
Overview of Current Research Trajectories and Challenges for 5-Iodo-2-isopropylaniline
The specific research landscape for this compound is primarily centered on its use as a specialized building block in organic synthesis. The presence of three distinct functionalities—an amine, a bulky isopropyl group, and a reactive iodo group—offers multiple avenues for synthetic transformations. The iodo group is a prime site for cross-coupling reactions, while the amine can undergo various modifications or direct further substitution on the aromatic ring.
A significant challenge in the synthesis of compounds like this compound lies in achieving regioselectivity. The synthesis of meta-substituted anilines is often difficult because the amino group inherently directs electrophilic aromatic substitution to the ortho and para positions. rsc.orgtohoku.ac.jp Therefore, accessing the meta-iodo configuration requires multi-step synthetic strategies, potentially starting from a precursor like 2-isopropylaniline (B1208494) and employing protecting groups and directed iodination. For instance, the synthesis of N-(2-isopropyl)phenylglycine begins with 2-isopropylaniline, showcasing a common first step in functionalizing this scaffold. rsc.orgrsc.org
Current research often involves using structurally related iodo-anilines as precursors for complex heterocyclic systems. For example, 4-iodo-N-methylaniline has been used to prepare 5-iodo-substituted indolinone derivatives, highlighting the synthetic utility of the iodo-aniline framework in constructing molecules with potential biological activity. semanticscholar.org The trajectory for a compound like this compound would likely involve its application in similar complex syntheses, where the specific substitution pattern is required to achieve a desired molecular architecture or to probe structure-activity relationships in medicinal chemistry programs.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H12IN |
|---|---|
Molecular Weight |
261.10 g/mol |
IUPAC Name |
5-iodo-2-propan-2-ylaniline |
InChI |
InChI=1S/C9H12IN/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,11H2,1-2H3 |
InChI Key |
RTRNKJKXFDTPKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)I)N |
Origin of Product |
United States |
Retrosynthetic Analysis and Strategic Disconnections for 5 Iodo 2 Isopropylaniline
Identification of Key Synthons and Potential Building Blocks
The structure of 5-Iodo-2-isopropylaniline features a benzene (B151609) ring with three substituents: an amino group (-NH₂), an isopropyl group (-CH(CH₃)₂), and an iodine atom (-I). The primary disconnections in a retrosynthetic sense involve the carbon-nitrogen and carbon-halogen bonds, as well as the carbon-carbon bond of the isopropyl group.
A logical retrosynthetic disconnection of the C-I bond points to 2-isopropylaniline (B1208494) as a direct precursor. This is a common strategy, as methods for the direct iodination of activated aromatic rings are well-established. orgsyn.orgsci-hub.se Another approach could involve disconnecting the C-N bond, which might lead back to a corresponding iodinated isopropylbenzene derivative, though this is often a more complex route.
The most strategically sound disconnection is the C-I bond, identifying 2-isopropylaniline as the key building block. Further disconnection of 2-isopropylaniline itself is possible, but it is a commercially available starting material. thermofisher.comguidechem.comchemicalbook.com
The key synthons—idealized fragments resulting from disconnection—and the corresponding real-world chemical reagents (building blocks) are outlined below.
Table 1: Key Synthons and Potential Building Blocks
| Synthon | Corresponding Reagent (Building Block) | Role in Synthesis |
| 2-Isopropylanilinium ion | 2-Isopropylaniline | Primary precursor for iodination. thermofisher.comprepchem.com |
| Iodonium (B1229267) ion (I⁺) | Molecular Iodine (I₂) / Iodine Monochloride (ICl) | Iodinating agent. orgsyn.org |
| N-acetyl-2-isopropylanilinium ion | N-(2-isopropylphenyl)acetamide | Protected precursor to direct iodination. |
| Aniline (B41778) | Aniline | A fundamental starting material for more complex syntheses. chemicalbook.com |
| Isopropylbenzene (Cumene) | Isopropylbenzene | Potential starting material for nitration, reduction, and subsequent functionalization. google.com |
Precursor Design and Derivatization Strategies
The design of a viable synthetic route hinges on the order of substituent introduction, considering their electronic and steric effects on electrophilic aromatic substitution. The amino group is a strong activating, ortho-, para-director, while the isopropyl group is a weaker activating, ortho-, para-director.
A primary synthetic strategy would involve the direct iodination of 2-isopropylaniline. guidechem.com The amino group's strong activating and directing effect would primarily place the incoming electrophile (iodine) at the para position (position 4) and ortho position (position 6) relative to the amine. The isopropyl group at position 2 would sterically hinder substitution at position 3, but the major products of direct iodination would likely be 4-iodo-2-isopropylaniline (B8626668) and 6-iodo-2-isopropylaniline. To achieve the desired 5-iodo substitution, a more nuanced derivatization strategy is required.
A more effective strategy involves:
Protection of the Amine: The highly reactive amino group is first protected. A common method is acetylation with acetic anhydride (B1165640) or acetyl chloride to form an amide (acetanilide derivative). utdallas.eduyoutube.com This protected group, N-(2-isopropylphenyl)acetamide, is crucial for the next step.
Directed Iodination: The N-acetyl group is still an ortho-, para-director but is much bulkier and less activating than the free amino group. utdallas.edu This moderation is key. The primary directing influence comes from the N-acetyl group, placing the iodine at its para position, which is position 5 on the ring. The existing isopropyl group at position 2 does not significantly interfere with this placement.
Deprotection: Following successful iodination, the acetyl protecting group is removed by hydrolysis under acidic or basic conditions to regenerate the free amino group, yielding the final product, this compound. youtube.com
An alternative, though likely lower-yielding, precursor design could start from 3-iodoaniline. The introduction of the isopropyl group would then be attempted via a Friedel-Crafts alkylation. However, Friedel-Crafts reactions on anilines are notoriously difficult due to the Lewis acid catalyst complexing with the basic amino group, deactivating the ring. Therefore, protection of the amine would still be essential.
Considerations for Protecting Group Chemistry in Targeted Synthesis
The use of protecting groups is a cornerstone of modern organic synthesis, and it is particularly vital in the synthesis of polysubstituted anilines like this compound. organic-chemistry.org The primary amino group is highly nucleophilic and susceptible to oxidation, and it strongly activates the aromatic ring toward electrophilic substitution. utdallas.eduyoutube.com
Key reasons for using a protecting group in this synthesis include:
Preventing Side Reactions: Unprotected anilines can react with electrophilic reagents at the nitrogen atom and are sensitive to oxidation, especially under conditions used for halogenation. utdallas.eduyoutube.com
Controlling Regioselectivity: The powerful activating nature of the -NH₂ group can lead to multiple substitutions and a mixture of isomers. Converting the amine to an amide, such as an acetamide (B32628) (-NHCOCH₃), moderates this reactivity. utdallas.edu The steric bulk of the acetyl group also helps to disfavor ortho-substitution, further enhancing the selectivity for the desired para-product. utdallas.edu In the case of N-(2-isopropylphenyl)acetamide, the position para to the amide is position 5, directing the iodination to the target carbon.
Improving Solubility and Handling: Acetanilide derivatives are often crystalline solids that are easier to handle and purify than the parent liquid anilines.
The most common protecting group for this purpose is the acetyl group (Ac) , introduced using acetic anhydride. It is stable under the neutral or slightly acidic conditions of iodination and can be readily removed. Other carbamate-based protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are also widely used for protecting amines, offering different conditions for removal (acidic for Boc, hydrogenation for Cbz), which provides an orthogonal strategy if other sensitive functional groups are present. organic-chemistry.orgmasterorganicchemistry.com
Table 2: Common Protecting Groups for Anilines
| Protecting Group | Reagent for Protection | Conditions for Deprotection | Key Advantage |
| Acetyl (Ac) | Acetic Anhydride, Acetyl Chloride | Acid or base-catalyzed hydrolysis | Low cost, moderates reactivity, directs para. utdallas.edu |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., Trifluoroacetic Acid) | Mild protection conditions, acid-labile removal. masterorganicchemistry.com |
| Carboxybenzyl (Cbz or Z) | Benzyl Chloroformate | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid/base, removed under neutral conditions. masterorganicchemistry.com |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | Base-labile, useful in orthogonal protection schemes. masterorganicchemistry.com |
For the synthesis of this compound, the acetyl group provides a straightforward and effective strategy, transforming the synthetic challenge from one of controlling a highly activated system to a predictable, regioselective functionalization.
Methodologies for the Preparation of 5 Iodo 2 Isopropylaniline
Direct Halogenation Approaches
Direct halogenation offers a straightforward route to introduce an iodine atom onto the aniline (B41778) ring. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reagents and conditions employed.
The direct iodination of activated aromatic compounds like anilines can be accomplished using various iodine sources. organic-chemistry.org Elemental iodine (I₂) is a common and easily handled iodinating agent, though its low electrophilicity often necessitates the use of activating agents such as strong acids, Lewis acids, or oxidizing agents to enhance its reactivity. manac-inc.co.jpacsgcipr.org These activators polarize the iodine molecule, increasing its electrophilic character. uni-giessen.de For instance, a combination of N-iodosuccinimide (NIS) and a catalytic amount of trifluoroacetic acid has been shown to be effective for the regioselective iodination of activated aromatic compounds under mild conditions. psu.edu
Silver salts, such as silver sulfate (B86663) (Ag₂SO₄), can also be used in conjunction with iodine to activate it by forming an insoluble silver iodide, which in turn generates a more electrophilic iodine species. nih.gov The reaction of this species with the aromatic compound is believed to proceed through a σ-complex. nih.gov The iodination of anilines typically shows high para regioselectivity. nih.gov
A variety of reagents and conditions have been explored for the iodination of anilines, as summarized in the table below.
| Iodine Source | Activating Agent/Catalyst | Solvent | Conditions | Outcome | Reference |
| I₂ | HNO₃ | Acetic Acid | Room Temperature | High yields | babafaridgroup.edu.in |
| NIS | Trifluoroacetic Acid (catalytic) | Acetonitrile (B52724) | Room Temperature | High yields, short reaction times | psu.edu |
| I₂ | Silver Salts (e.g., Ag₂SO₄) | Not specified | Not specified | Preferential para-iodination | nih.gov |
| KI | Ammonium (B1175870) peroxodisulfate | Aqueous Methanol (B129727) | Room Temperature | Predominantly ortho-monoiodinated products | organic-chemistry.org |
This table presents a selection of direct iodination methods applicable to activated aromatic rings like anilines.
Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling transformations under mild conditions. This methodology can be applied to the regioselective halogenation of aromatic compounds. While specific examples for the direct photoredox-catalyzed iodination of 2-isopropylaniline (B1208494) to 5-iodo-2-isopropylaniline are not extensively detailed in the provided search results, the general principles of photoredox catalysis suggest its potential applicability. These reactions typically involve a photoredox catalyst, such as iridium or ruthenium complexes, which, upon irradiation with light, can initiate single-electron transfer processes to generate reactive radical intermediates. tdl.org For halogenations, this can lead to the formation of a halogen radical that can then participate in the aromatic substitution. The regioselectivity in such reactions can often be controlled by the electronic and steric properties of the substrate and the catalyst. escholarship.org
Metal-free iodination methods provide an environmentally benign alternative for the synthesis of iodoarenes. organic-chemistry.org One such protocol involves the use of iodine in combination with an oxidant, which avoids the need for toxic or volatile reagents. rsc.org For example, a system using iodine and nitric acid in acetic acid has been shown to be effective for the iodination of various substrates, including anilines, at room temperature, yielding products in high yields within a short reaction time. babafaridgroup.edu.in Another approach utilizes inexpensive and commercially available potassium iodide and ammonium peroxodisulfate in aqueous methanol at room temperature, which is compatible with various functional groups. organic-chemistry.org
Sandmeyer Reaction Pathways for Aryl Iodide Formation
The Sandmeyer reaction is a classic and versatile method for the synthesis of aryl halides from aryl diazonium salts. wikipedia.orglscollege.ac.in This two-step process involves the diazotization of a primary aromatic amine followed by the substitution of the diazonium group with a halide. lscollege.ac.in
The first step of the Sandmeyer reaction is the conversion of the primary aromatic amine, in this case, 2-isopropylaniline, into its corresponding diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). mnstate.edugoogle.com The resulting diazonium salt is generally unstable and is used immediately in the subsequent step. mnstate.edu
For the introduction of iodine, the diazonium salt solution is treated with a source of iodide ions, most commonly potassium iodide (KI). byjus.com Unlike the Sandmeyer reactions for chlorination or bromination, the iodination step often does not require a copper(I) catalyst. lscollege.ac.inorganic-chemistry.org The diazonium group is an excellent leaving group (as N₂ gas), facilitating the nucleophilic substitution by the iodide ion. byjus.com
The general reaction scheme is as follows:
Diazotization: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O
Iodination: Ar-N₂⁺X⁻ + KI → Ar-I + N₂ + KX
Optimizing the conditions for the Sandmeyer reaction is crucial for achieving high yields and minimizing side reactions. numberanalytics.com Key parameters include temperature, solvent, and the nature of the reagents. numberanalytics.com The diazotization step must be carried out at low temperatures to prevent the premature decomposition of the diazonium salt. mnstate.edu
Recent advancements in the Sandmeyer reaction have focused on developing more efficient and environmentally friendly protocols. For instance, one-pot procedures have been developed where the diazotization and subsequent halogenation are carried out in a single reaction vessel. nih.gov The use of alternative diazotizing agents and solvent systems has also been explored. For example, a method using cellulose (B213188) sulfuric acid as a biodegradable and recyclable proton source for the diazotization-iodination of aryl amines under solvent-free conditions has been reported. researchgate.net This method offers advantages such as mild reaction conditions, avoidance of harmful acids and toxic solvents, and short reaction times. researchgate.net
A comparison of different reagents for the diazotization-iodination of anilines is presented below.
| Diazotizing Agent | Iodide Source | Acid/Catalyst | Solvent | Conditions | Yield (%) | Reference |
| NaNO₂ | KI | HCl/H₂SO₄ | Water | 0-5 °C | Variable | mnstate.edu |
| NaNO₂ | KI | Cellulose Sulfuric Acid | Solvent-free | Room Temperature | 54-97 | researchgate.net |
This table summarizes conditions for the Sandmeyer iodination of aromatic amines.
Halogen Exchange Reactions
Halogen exchange reactions, particularly the conversion of aryl bromides or chlorides to the more reactive aryl iodides, represent a cornerstone of synthetic organic chemistry. nih.gov These transformations, often referred to as aromatic Finkelstein reactions, are crucial for creating precursors for cross-coupling reactions. nih.govacs.org
Copper-catalyzed methods provide a mild and general route for converting aryl bromides into their corresponding aryl iodides. acs.org A significant advancement in this area was developed by Klapars and Buchwald, which utilizes a copper(I) iodide (CuI) catalyst in conjunction with a diamine ligand. nih.govacs.orgbaranlab.org This protocol is effective for a wide range of aryl, heteroaryl, and vinyl bromides, and it tolerates various functional groups, including those with N-H bonds like amides and sulfonamides. acs.orgresearchgate.net
The reaction typically involves treating the aryl bromide with sodium iodide (NaI) in the presence of a catalytic amount of CuI and a ligand such as (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine. nih.gov Dioxane is often employed as the solvent at elevated temperatures. nih.govbaranlab.org The choice of halide salt and solvent can significantly influence both the reaction rate and the equilibrium conversion. researchgate.net The mechanism is believed to proceed through an oxidative addition of the aryl bromide to the copper(I) catalyst, forming an arylcopper(III) intermediate, which then undergoes halide exchange and subsequent reductive elimination. rsc.org
Table 1: Examples of Copper-Catalyzed Iodination of Aryl Bromides
| Entry | Starting Material | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 4-Bromotoluene | 5 mol% CuI, 10 mol% (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine, 2 eq. NaI | Dioxane | 110 | 99 | acs.org |
| 2 | 4-Bromoanisole | 5 mol% CuI, 10 mol% (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine, 2 eq. NaI | Dioxane | 110 | 99 | acs.org |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 5 mol% CuI, 10 mol% (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine, 2 eq. NaI | Dioxane | 110 | 99 | acs.org |
| 4 | 2-Bromonaphthalene | 5 mol% CuI, 10 mol% (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine, 2 eq. NaI | Dioxane | 110 | 98 | acs.org |
This table presents representative data for the copper-catalyzed Finkelstein reaction on various aryl bromides, illustrating the general applicability of the method.
A compelling metal-free alternative for the synthesis of aryl iodides from aryl bromides is the photo-induced aromatic Finkelstein reaction. rsc.orgnih.gov This method avoids the use of transition-metal catalysts and the associated risk of product contamination, which is particularly important in the synthesis of pharmaceutical and electronic materials. nih.govnih.gov The reaction is typically carried out at room temperature by irradiating a solution of the aryl bromide and sodium iodide in acetonitrile with UV light. rsc.orgnih.gov
The addition of a catalytic amount of molecular iodine (I₂) has been shown to significantly promote the reaction. nih.govnih.govwikipedia.org The proposed mechanism involves the homolytic cleavage of the C–Br bond under UV irradiation to form a phenyl radical, which then reacts with an iodine radical to yield the aryl iodide. nih.gov This method is compatible with a diverse array of functional groups. nih.govnih.gov The synthesis of functionalized aryl iodides using light was historically considered challenging due to the photolability of the C-I bond, making this development a significant breakthrough. nih.govwikipedia.org
Table 2: Examples of Photo-Induced Iodination of Aryl Bromides
| Entry | Starting Material | Conditions | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 4-Bromobenzonitrile | NaI, cat. I₂, UV (254 nm), MeCN, rt | 12 | 93 | nih.gov |
| 2 | Methyl 4-bromobenzoate | NaI, cat. I₂, UV (254 nm), MeCN, rt | 12 | 92 | nih.gov |
| 3 | 4-Bromoaniline | NaI, cat. I₂, UV (254 nm), MeCN, rt | 12 | 85 | nih.gov |
| 4 | 2-Bromopyridine | NaI, cat. I₂, UV (254 nm), MeCN, rt | 12 | 75 | nih.gov |
This table showcases the effectiveness of the photo-induced aromatic Finkelstein reaction for various substituted aryl bromides under mild, metal-free conditions.
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical approach for the synthesis of complex organic molecules, as it avoids the need for pre-functionalized starting materials. chinesechemsoc.org These strategies offer a direct route to introduce an iodine atom onto the aromatic ring of a 2-isopropylaniline derivative with high regioselectivity.
Directed ortho metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org The method relies on a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to facilitate deprotonation at the adjacent ortho-position. baranlab.orgwikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with a suitable electrophile, such as molecular iodine, to introduce a substituent exclusively at the ortho-position. wikipedia.orgcommonorganicchemistry.com
For aniline derivatives, the amino group must first be protected with a suitable DMG. ethz.ch Common directing groups for anilines include amides, carbamates, and sulfonamides. organic-chemistry.org For instance, N-protection of 2-isopropylaniline as an N-Boc or N-pivaloyl derivative would create an effective DMG. Upon treatment with an alkyllithium base, metalation would occur at the C-6 position, which is the only available position ortho to the directing group. Quenching the resulting lithiated species with iodine would yield the corresponding 6-iodo-2-isopropylanilide. Subsequent deprotection would then afford 6-iodo-2-isopropylaniline. While this method is highly effective for ortho-iodination, achieving iodination at the C-5 position of 2-isopropylaniline via DoM would require a different substitution pattern on the starting material to direct metalation accordingly.
Table 3: Directed Ortho Metalation of Aromatic Substrates
| Entry | Substrate | Directing Group | Base/Solvent | Electrophile | Product | Reference |
|---|---|---|---|---|---|---|
| 1 | N-Pivaloylaniline | -CONHC(CH₃)₃ | s-BuLi/TMEDA/THF | I₂ | 2-Iodo-N-pivaloylaniline | baranlab.org |
| 2 | N-Boc-aniline | -COOtBu | s-BuLi/TMEDA/THF | I₂ | N-Boc-2-iodoaniline | bris.ac.uk |
| 3 | N,N-Diethylbenzamide | -CON(Et)₂ | s-BuLi/TMEDA/THF | I₂ | N,N-Diethyl-2-iodobenzamide | baranlab.org |
| 4 | O-Aryl Carbamate | -OCON(i-Pr)₂ | s-BuLi/Et₂O | I₂ | 2-Iodo-O-aryl carbamate | uwindsor.ca |
This table provides examples of Directed Ortho Metalation followed by iodination on various aromatic substrates bearing common directing groups.
Palladium-catalyzed C-H activation is a premier tool for the regioselective functionalization of arenes. nih.gov For aniline derivatives, the amino group is typically acylated to form an anilide, which then acts as a directing group for ortho-C-H bond activation. beilstein-journals.org A common method involves the use of a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), with an iodine source like N-iodosuccinimide (NIS). nih.govbeilstein-journals.org This approach, however, generally leads to ortho-iodination. For a substrate like N-acyl-2-isopropylaniline, this would result in iodination at the C-6 position.
To achieve iodination at the C-5 position of 2-isopropylaniline, which is meta to the amino group, a different strategy is required. Recently, a palladium-catalyzed meta-C-H iodination of aniline derivatives has been developed. acs.orgacs.orgnih.gov This protocol utilizes a nitrile-containing ligand and an aryl iodide, such as 1-iodo-4-methoxy-2-nitrobenzene, as a mild iodinating reagent in a formal C-H/C-I metathesis reaction. rsc.orgacs.org The reaction is believed to proceed through a palladium-norbornene cooperative catalysis that enables the functionalization of the distal C-H bond. This methodology represents a significant advance, as meta-selective C-H functionalization of electron-rich anilines is a formidable challenge. acs.org
Table 4: Palladium-Catalyzed C-H Iodination of Aniline Derivatives
| Entry | Substrate | Catalyst/Ligand | Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Acetanilide | Pd(OAc)₂, PTSA | NIS | Ball-milling, 3h | 2-Iodoacetanilide | 87 | beilstein-journals.org |
| 2 | Phenylacetic Amide | Pd(OAc)₂ | I₂/CsOAc | t-AmylOH/DMF, 65°C | ortho-Iodinated product | 62 | nih.gov |
| 3 | N-Aryl Aniline | Pd(OAc)₂, N-Ac-Gly-OH | 1-Iodo-4-methyl-2-nitrobenzene | AgOAc, HFIP, 90°C | meta-Iodinated product | 23 | acs.org |
| 4 | N-Aryl Aniline | Pd(OAc)₂, N-Ac-L-Leu-OH | 1-Iodo-4-methoxy-2-nitrobenzene | Ag₂SO₄, KHCO₃, HFIP, 90°C | meta-Iodinated product | 74 | acs.org |
This table summarizes different palladium-catalyzed C-H iodination methods for aniline derivatives, highlighting both ortho- and meta-selective protocols.
Hypervalent iodine reagents, particularly iodine(III) compounds like phenyliodonium (B1259483) diacetate (PIDA), are versatile oxidants in organic synthesis. researchgate.net A notable application is the iodine(III)-mediated oxidative C-H alkoxylation of aniline derivatives. [2, 4, 11 from initial search] This reaction is not a direct iodination but a C-H functionalization that utilizes an iodine(III) reagent to facilitate the introduction of an alkoxy group onto the aromatic ring.
The transformation is typically a three-component coupling involving an aniline, an aldehyde, and an alcohol, mediated by PIDA under metal-free conditions at ambient temperature. [2, 11 from initial search] The reaction proceeds via the in-situ formation of an imine intermediate from the aniline and aldehyde. [4, 11 from initial search] The iodine(III) reagent then promotes the oxidative C-H alkoxylation of the aniline ring, yielding synthetically useful alkoxyl-substituted N-arylimines. [2, 4, 11 from initial search] While this method does not directly produce an iodoaniline, it exemplifies a C-H functionalization pathway for aniline derivatives that is initiated by an iodine-based reagent.
Table 5: Iodine(III)-Mediated C-H Alkoxylation of Aniline Derivatives
| Entry | Aniline | Aldehyde | Alcohol | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Aniline | Benzaldehyde | Methanol | Alkoxy-N-arylimine | 85 | [11 from initial search] |
| 2 | Aniline | 4-Methylbenzaldehyde | Methanol | Alkoxy-N-arylimine | 71 | [11 from initial search] |
| 3 | Aniline | 4-Bromobenzaldehyde | Methanol | Alkoxy-N-arylimine | 68 | [11 from initial search] |
| 4 | Aniline | Benzaldehyde | Ethanol | Alkoxy-N-arylimine | 81 | [11 from initial search] |
This table illustrates the scope of the iodine(III)-mediated three-component C-H alkoxylation of aniline derivatives.
Electrochemical Synthesis Methodologies for Aryl Iodides
Electrochemical strategies for the preparation of aryl iodides, which would be applicable to the synthesis of iodo-substituted isopropylanilines, are primarily centered on the generation of a reactive iodine species that can undergo electrophilic aromatic substitution. These methods provide a sustainable alternative to conventional iodination techniques that often rely on stoichiometric oxidants or potentially hazardous reagents. researchgate.netd-nb.info The core principle involves the anodic oxidation of a benign iodine source, like molecular iodine (I₂) or iodide salts, to produce a highly electrophilic iodinating agent. google.comgoogle.com
A foundational step in the electrochemical iodination of aromatic compounds is the generation of the iodonium (B1229267) ion (I⁺), a potent electrophile. This is typically achieved through the anodic oxidation of molecular iodine (I₂). google.comcardiff.ac.uk The process involves a two-electron oxidation at the anode, converting I₂ into two I⁺ cations. google.com This electrochemically generated I⁺ species is highly reactive and can readily attack an electron-rich aromatic ring, such as an aniline derivative.
The choice of solvent and supporting electrolyte is critical for the successful generation and stabilization of the I⁺ species. researchgate.net Acetonitrile is a commonly used solvent, often in the presence of a supporting electrolyte like sulfuric acid (H₂SO₄). researchgate.netgoogle.com The electrolysis is typically conducted in a divided or undivided cell equipped with a suitable anode material. While platinum has been traditionally used, studies have shown that glassy carbon anodes can offer superior selectivity, minimizing side reactions and contamination from the electrode material itself. researchgate.netd-nb.info The generated solution containing the I⁺ cation pool can then be used directly for the iodination step. d-nb.info This method circumvents the need for chemical oxidants, presenting a greener and more atom-economical pathway to the iodinating agent. sioc-journal.cn
The practical application of electrochemically generated I⁺ for the iodination of aromatic compounds has been well-developed. researchgate.net A common and effective approach is the "sequential method," where the I⁺ cation is generated first via electrolysis, followed by the addition of the aromatic substrate to the solution. researchgate.net This one-pot sequential process generally provides better yields compared to an in situ method (where the aromatic compound is present during electrolysis), as it prevents undesirable side reactions like the oxidation of the substrate itself at the anode. researchgate.net
The regioselectivity of the iodination, particularly for substituted benzenes, can be significantly influenced by the reaction conditions. For instance, the use of dimethoxyethane as a cosolvent has been shown to improve the para/ortho selectivity for monosubstituted benzenes. researchgate.net However, for highly reactive aromatic compounds, such as certain aniline or phenol (B47542) derivatives, the reaction can sometimes lead to the formation of di- or tri-iodinated products. researchgate.netgoogle.com This challenge can be addressed by employing microflow reactor systems. A microflow setup, consisting of a T-shaped micromixer and a microtube reactor, allows for the rapid 1:1 mixing of the I⁺ solution with the aromatic compound solution. This precise control over stoichiometry and reaction time effectively suppresses polyiodination and enhances the yield of the desired mono-iodinated product. researchgate.netd-nb.info
The following table summarizes the results of practical electrochemical iodination for various aromatic compounds using an electrochemically generated I⁺ solution.
| Aromatic Compound | Anode Material | Yield (%) | Reference |
|---|---|---|---|
| Anisole | Glassy Carbon | 97 | d-nb.info |
| Anisole | Platinum | 16 | d-nb.info |
| Toluene | Glassy Carbon | 92 | researchgate.net |
| Benzonitrile | Glassy Carbon | 84 | researchgate.net |
| Bromobenzene | Glassy Carbon | 73 | researchgate.net |
While not a direct method for synthesizing this compound, the electrochemical radical borylation of aryl iodides represents a significant downstream application for such compounds, converting them into synthetically valuable arylboronic esters. Arylboronic acids and their esters are crucial intermediates in organic synthesis, most notably in cross-coupling reactions. This electrochemical strategy provides a transition-metal-free pathway for the borylation of aryl iodides. researchgate.net
The process operates under mild conditions, using an electric current to drive the reaction via a radical pathway. google.comresearchgate.net In a typical setup, an aryl iodide is subjected to cathodic reduction in an undivided cell equipped with platinum electrodes. This generates an aryl radical intermediate, which is then trapped by a borylating agent like bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.net This method displays good tolerance for a variety of functional groups on the aromatic ring. The formation of the aryl radical as a key intermediate has been supported by mechanistic experiments. researchgate.net
This electrochemical approach is complementary to traditional borylation methods, which often require transition-metal catalysts (like palladium or copper) or highly reactive organometallic reagents, thereby avoiding issues with expensive or toxic metal contamination. researchgate.net An aryl iodide such as this compound could serve as a substrate in this transformation to produce the corresponding arylboronic ester, a versatile building block for further molecular elaboration.
The table below presents the yields for the electrochemical borylation of various aryl iodides.
| Aryl Iodide Substrate | Yield of Arylboronic Ester (%) | Reference |
|---|---|---|
| 4-Iodotoluene | 82 | researchgate.net |
| 4-Iodoanisole | 85 | researchgate.net |
| Methyl 4-iodobenzoate | 75 | researchgate.net |
| 1-Iodo-4-(trifluoromethyl)benzene | 68 | researchgate.net |
| 1-Iodo-2-methylbenzene | 65 | researchgate.net |
Reactivity Profiles and Transformation Pathways of 5 Iodo 2 Isopropylaniline
Transition Metal-Catalyzed Cross-Coupling Reactions of the Aryl Iodide Moiety
The aryl iodide moiety of 5-iodo-2-isopropylaniline is an excellent electrophilic partner in numerous palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond, compared to C-Br or C-Cl bonds, allows for oxidative addition to palladium(0) complexes under relatively mild conditions, initiating the catalytic cycle for a wide range of transformations.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organohalide and an organoboron compound. For this compound, this reaction provides a direct route to substituted biphenyl (B1667301) derivatives, which are prevalent structures in pharmaceuticals and material science. The reaction typically employs a palladium catalyst, a base, and a suitable solvent system.
The general transformation involves the reaction of this compound with an arylboronic acid or ester. The choice of catalyst, often a palladium(0) species generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or using a stable complex such as Pd(PPh₃)₄, is critical. The reaction is highly dependent on the selection of a suitable base, with inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ commonly used to facilitate the transmetalation step. Solvents are typically mixtures of an organic solvent, such as dioxane or ethanol, and water. While specific studies on this compound are not extensively detailed in the provided context, the reactivity of ortho-substituted anilines in Suzuki-Miyaura couplings is well-documented, showing good to excellent yields under optimized conditions. organic-chemistry.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Generic o-Iodoaniline | Phenylboronic Acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | 1,4-Dioxane/Water | 100 | Not Specified | libretexts.org |
| Generic Aryl Iodide | Arylboronic Acid | Pd(PPh₃)₄ (0.07 equiv) | Cs₂CO₃ | Ethanol | 100 (Microwave) | ~97 | nih.gov |
| 3-Chloroindazole | 5-Indole boronic acid | P2 (SPhos precatalyst) (2.5) | K₃PO₄ | Dioxane/Water | 100 | 90 | researchgate.net |
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, creating substituted alkynes. wikipedia.org This transformation is invaluable for synthesizing conjugated enynes and arylalkynes. For this compound, this reaction would yield 2-isopropyl-5-(alkynyl)anilines, versatile intermediates for the synthesis of heterocycles and other complex molecules. The classic Sonogashira reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, which also often serves as the solvent. libretexts.org The reactivity order for the halide is I > OTf > Br >> Cl. wikipedia.orgnrochemistry.com
Concerns over the cost and toxicity of palladium have driven the development of palladium-free Sonogashira coupling protocols. nih.gov Copper, being more abundant and less expensive, presents an attractive alternative. Research has demonstrated that copper(I) complexes can effectively catalyze the coupling of terminal alkynes with o-iodoanilines. researchgate.netorganic-chemistry.org A notable example is the use of bis(triphenylphosphine)copper(I) tetrahydroborate, [(PPh₃)₂CuBH₄], as a catalyst. organic-chemistry.org This system has been shown to be efficient for the coupling of various o-iodoanilines with terminal alkynes under an air atmosphere, tolerating a range of functional groups and providing excellent yields of 2-ethynylaniline (B1227618) derivatives. nih.govresearchgate.netorganic-chemistry.org
Table 2: Palladium-Free Sonogashira Coupling of o-Iodoanilines with Phenylacetylene
| o-Iodoaniline Substrate | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Iodoaniline | (PPh₃)₂CuBH₄ (5) | DBU | Ethanol | 120 | 24 | 99 | organic-chemistry.org |
| 4-Methyl-2-iodoaniline | (PPh₃)₂CuBH₄ (5) | DBU | Ethanol | 120 | 24 | 99 | organic-chemistry.org |
| 4-Fluoro-2-iodoaniline | (PPh₃)₂CuBH₄ (5) | DBU | Ethanol | 120 | 24 | 98 | organic-chemistry.org |
A significant variation of the Sonogashira reaction is the carbonylative Sonogashira coupling, which incorporates a molecule of carbon monoxide (CO) to produce α,β-alkynyl ketones (ynones). This three-component reaction involves an aryl halide, a terminal alkyne, and CO gas, typically under palladium catalysis. rsc.orgnih.govnih.gov Applying this to this compound would result in the formation of an aryl alkynyl ketone. These products are valuable synthetic intermediates. nih.gov Recent advancements have focused on developing heterogeneous catalysts, such as palladium-metal organic frameworks (Pd-MOFs), that can efficiently promote the reaction under atmospheric pressure of CO and are recyclable. rsc.org The steric hindrance from the ortho-isopropyl group on this compound could pose a challenge for CO coordination and insertion, potentially requiring optimized reaction conditions or more active catalysts. beilstein-journals.org
The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a palladium-catalyzed process that forms a C-C bond between an unsaturated halide (like this compound) and an alkene. nih.govorganic-chemistry.org This reaction is a powerful tool for the synthesis of substituted alkenes. The mechanism involves oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond, β-hydride elimination to release the product, and finally reductive elimination to regenerate the catalyst. nih.govyoutube.com The reaction typically exhibits a high stereoselectivity for the trans product due to steric factors in the transition state. organic-chemistry.orgyoutube.com The high reactivity of the C-I bond makes aryl iodides excellent substrates for this transformation. youtube.com
In line with the principles of green chemistry, significant effort has been directed towards replacing traditional volatile organic solvents in Heck reactions. Ionic liquids (ILs) have emerged as promising alternative media. researchgate.netnih.gov They can act as solvents and, in some cases, as catalyst stabilizers or promoters. For instance, molten tetrabutylammonium (B224687) bromide (nBu₄NBr) has been used as an effective solvent for the Heck reaction of aryl chlorides, bromides, and iodides. researchgate.netacs.org Hydroxyl-functionalized ionic liquids have also been employed, allowing for quantitative yields and simple product extraction, with the added benefit of recycling the solvent and catalyst system. nih.gov The use of these green solvent systems can reduce the environmental impact of the synthesis while maintaining high efficiency. researchgate.net
Heck Reaction for Alkene Arylation
Reductive Heck Hydroarylation
The Reductive Heck, or hydroarylation, reaction is a variation of the Mizoroki-Heck coupling that results in the formation of a C(sp²)-C(sp³) bond. nih.gov In this process, an aryl halide oxidatively adds to a palladium(0) catalyst, followed by insertion of an alkene. Instead of the typical β-hydride elimination step, the resulting palladium-alkyl intermediate is intercepted by a hydride source, leading to the net hydroarylation of the alkene. nih.govmdpi.com
For this compound, the C-I bond is the reactive site for the initial oxidative addition to the palladium catalyst. This reaction would allow for the direct connection of the 5-amino-4-isopropylphenyl group to an aliphatic carbon, extending a carbon chain from the aromatic core. Common hydride sources for this transformation include formic acid (HCOOH) and its salts, or hydrosilanes. nih.govnih.gov The reaction is valued for its ability to construct complex carbon skeletons from relatively simple precursors. nih.gov
A comprehensive search of scientific literature did not yield specific examples of the Reductive Heck hydroarylation being performed on this compound. However, the general parameters for such a reaction are well-established.
Table 1: Generalized Components for Reductive Heck Hydroarylation
| Component | Examples | Purpose |
|---|---|---|
| Aryl Halide | This compound | Arylating agent |
| Alkene | Styrenes, acrylates, unactivated olefins | Substrate to be arylated |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Facilitates C-C bond formation |
| Ligand | PPh₃, AsPh₃, P(o-tol)₃ | Stabilizes catalyst, modulates reactivity |
| Hydride Source | HCOOH, PMHS, Et₃N/HCOOH | Reduces the Pd-alkyl intermediate |
| Base | Et₃N, CsF, K₂CO₃ | Neutralizes HX generated in the cycle |
| Solvent | DMF, Dioxane, Ethyl Acetate (B1210297) | Reaction medium |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form C-N bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org
In the context of this compound, this reaction would typically involve protecting the existing primary amine and then using the C-I bond as the electrophilic site for coupling with a different amine. This would lead to the synthesis of complex diarylamines or N-aryl heterocycles. The catalytic cycle involves the oxidative addition of the C-I bond to a Pd(0) complex, coordination of the coupling partner amine, deprotonation by the base, and subsequent reductive elimination to yield the product and regenerate the catalyst. libretexts.orgnih.gov The choice of phosphine (B1218219) ligand is critical and is often tailored to the specific substrates. researchgate.net
While the Buchwald-Hartwig amination is a widely applied methodology, specific documented instances of its use on this compound are not readily found in the reviewed literature.
Table 2: Typical Reagents for Buchwald-Hartwig Amination
| Component | Examples | Role |
|---|---|---|
| Aryl Halide | This compound (amine protected) | Electrophilic partner |
| Amine | Primary/secondary alkyl or aryl amines, heterocycles | Nucleophilic partner |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium source |
| Ligand | BINAP, XPhos, RuPhos, BrettPhos | Stabilizes Pd(0), facilitates key steps |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ | Deprotonates the amine nucleophile |
| Solvent | Toluene, Dioxane, THF | Anhydrous reaction medium |
Negishi Coupling with Organozinc Reagents
The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide, forming a new C-C bond. wikipedia.orgorganic-chemistry.org It is highly versatile, tolerating a wide array of functional groups, and is effective for creating C(sp²)-C(sp²), C(sp²)-C(sp³), and other carbon-carbon bonds. wikipedia.org
For this compound, the C-I bond serves as the electrophilic coupling partner. Reaction with various organozinc reagents (R-ZnX) would allow for the introduction of alkyl, alkenyl, or aryl groups at the 5-position of the aniline (B41778) ring. The reaction mechanism follows the standard cross-coupling pathway: oxidative addition of the aryl iodide to the Pd(0) or Ni(0) catalyst, transmetalation of the organic group from zinc to the metal center, and reductive elimination to furnish the final product. wikipedia.org The presence of the free amine might require protection or the use of specific catalyst systems tolerant to this group.
Specific examples of Negishi coupling performed on this compound have not been identified in a survey of the available scientific literature.
Table 3: Key Components for Negishi Coupling Reactions
| Component | Examples | Function |
|---|---|---|
| Organic Halide | This compound | Electrophilic substrate |
| Organometallic | Alkylzinc halides, Arylzinc halides | Nucleophilic coupling partner |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Ni(acac)₂ | Catalyzes the C-C bond formation |
| Ligand | PPh₃, dppf, XPhos | Modulates catalyst activity and stability |
| Solvent | THF, Dioxane, DMF | Reaction solvent |
Ullmann-Type Coupling Reactions
The Ullmann reaction traditionally refers to the copper-catalyzed coupling of two aryl halides to form a biaryl. organic-chemistry.org More broadly, Ullmann-type reactions encompass copper-catalyzed nucleophilic aromatic substitutions to form C-N, C-O, and C-S bonds. organic-chemistry.orgnih.gov These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be advantageous due to the lower cost of copper. The addition of ligands like phenanthroline or amino acids can significantly improve reaction efficiency and allow for milder conditions. nih.gov
This compound is an ideal substrate for Ullmann-type couplings at the C-I position. It could be coupled with another molecule of itself (homo-coupling) to form a symmetrical biphenyl diamine, or it could be reacted with various nucleophiles such as amines, phenols, or thiols (hetero-coupling) to form diaryl amines, diaryl ethers, or diaryl sulfides, respectively. The mechanism is thought to involve oxidative addition of the aryl iodide to a Cu(I) species. organic-chemistry.org
Detailed research findings describing the application of Ullmann-type couplings specifically to this compound were not found in the surveyed literature.
Table 4: General Conditions for Ullmann-Type Coupling
| Component | Examples | Purpose |
|---|---|---|
| Aryl Halide | This compound | Substrate |
| Nucleophile | Amines, Alcohols, Phenols, Thiols | Coupling partner |
| Catalyst | CuI, Cu₂O, Cu powder | Copper source |
| Ligand | L-proline, 1,10-phenanthroline, TMEDA | Accelerates reaction, improves solubility |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the nucleophile |
| Solvent | DMF, DMSO, Pyridine (B92270) | High-boiling polar aprotic solvent |
Cross-Coupling for C-S and C-O Bond Formation
The formation of C-S (thioether) and C-O (ether) bonds via cross-coupling is crucial for synthesizing many pharmaceuticals and materials. These transformations are typically achieved using palladium or copper catalysts, analogous to the Buchwald-Hartwig and Ullmann amination reactions. For C-S bond formation, an aryl halide is coupled with a thiol, while for C-O bond formation, an alcohol or phenol (B47542) is used as the nucleophile.
The C-I bond of this compound is well-suited for these reactions. Coupling with a thiol (R-SH) would yield a 5-(alkyl/arylthio)-2-isopropylaniline. Similarly, reaction with a phenol (Ar-OH) or an alcohol (R-OH) would produce the corresponding diaryl ether or alkyl aryl ether. Copper-catalyzed Ullmann-type conditions are common for these transformations, though palladium-based systems have also been developed to proceed under milder conditions. organic-chemistry.org The free amine on the this compound substrate is generally tolerated under these conditions.
A review of the literature did not provide specific published protocols for C-S or C-O cross-coupling reactions involving this compound.
Functionalization Reactions of the Amine Group
Amide Formation and Acylation Reactions
The primary amine group of this compound is nucleophilic and readily undergoes acylation to form amides. This is a fundamental transformation in organic synthesis. The reaction typically involves treating the aniline with an acylating agent, such as an acyl chloride or a carboxylic anhydride (B1165640), often in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) to neutralize the acid byproduct. researchgate.net Alternatively, direct coupling with a carboxylic acid can be achieved using a dehydrating agent (coupling reagent) such as dicyclohexylcarbodiimide (B1669883) (DCC) or HATU. organic-chemistry.org
This reaction transforms the basic amino group into a neutral amide functionality, which significantly alters the electronic properties of the aromatic ring. The resulting N-acyl group is a moderate ortho-, para-director for subsequent electrophilic aromatic substitution, though the bulky isopropyl group and the iodine atom would also influence the regioselectivity. The amide can also serve as a protecting group for the amine during other transformations.
While this is a common and predictable reaction, specific examples detailing the acylation of this compound with corresponding yields and conditions were not available in the reviewed scientific literature.
Table 5: Common Reagents for Amide Formation from Anilines
| Method | Acylating Agent | Additive/Base | Purpose |
|---|---|---|---|
| Acyl Halide | Acetyl chloride, Benzoyl chloride | Pyridine, Et₃N | Acyl source; base scavenges HCl |
| Anhydride | Acetic anhydride, Boc₂O | Pyridine, DMAP | Acyl source; base catalyzes reaction |
| Carboxylic Acid | Acetic acid, Benzoic acid | DCC, EDC, HATU | Dehydrative coupling reagents |
Alkylation and Reductive Amination Strategies
The primary amino group of this compound is a key site for nucleophilic attack, enabling the formation of N-alkylated derivatives. Direct alkylation can be achieved using alkyl halides, though this method carries the risk of over-alkylation, yielding mixtures of secondary and tertiary amines.
A more controlled and widely utilized approach is reductive amination (also known as reductive alkylation). This two-step, often one-pot, process first involves the condensation of the aniline with a ketone or aldehyde to form an intermediate imine. The imine is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.org This method is highly efficient for creating new carbon-nitrogen bonds. sigmaaldrich.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (Na(CH3COO)3BH) being particularly common due to their mildness and selectivity for the imine over the carbonyl starting material. wikipedia.orgorganic-chemistry.org The reaction is typically performed under weakly acidic conditions which are necessary to catalyze imine formation. wikipedia.org
| Strategy | Reagents | Product Type | Key Features |
| Direct Alkylation | Alkyl Halide (e.g., R-Br, R-I) | Secondary/Tertiary Amine | Can lead to over-alkylation; reaction conditions need careful control. |
| Reductive Amination | 1. Aldehyde or Ketone (R'COR'')2. Reducing Agent (e.g., NaBH3CN, Na(CH3COO)3BH) | Secondary/Tertiary Amine | High selectivity; generally a one-pot reaction; versatile for a wide range of carbonyls. organic-chemistry.orgtcichemicals.com |
Formation of Ureas and Thioureas
The nucleophilic amine of this compound readily reacts with isocyanates and isothiocyanates to form substituted ureas and thioureas, respectively. These functional groups are prevalent in many biologically active molecules and serve as important structural motifs in medicinal chemistry. nih.govuobabylon.edu.iq
The synthesis of ureas is typically achieved by treating the aniline with an appropriate isocyanate (R-N=C=O). The reaction is a straightforward nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isocyanate. nih.govorganic-chemistry.org Alternatively, phosgene (B1210022) or its safer equivalents, such as N,N'-carbonyldiimidazole (CDI), can be used to first generate an isocyanate in situ, which then reacts with another amine. nih.gov
Thiourea formation follows a similar pathway, involving the reaction of this compound with an isothiocyanate (R-N=C=S). nih.govorganic-chemistry.org The sulfur atom replaces the oxygen of the urea, creating a thiocarbonyl group. uobabylon.edu.iq These syntheses are generally high-yielding and can be performed under mild conditions. organic-chemistry.orgnih.gov
| Derivative | Reagent Type | General Reaction | Resulting Functional Group |
| Urea | Isocyanate (R-NCO) | Ar-NH₂ + R-NCO → Ar-NH-C(O)NH-R | -NH-C(O)NH- |
| Thiourea | Isothiocyanate (R-NCS) | Ar-NH₂ + R-NCS → Ar-NH-C(S)NH-R | -NH-C(S)NH- |
Diazotization Reactions (beyond Sandmeyer for further transformations)
As a primary aromatic amine, this compound can undergo diazotization to form a highly versatile diazonium salt intermediate. This reaction is typically performed by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.orgbyjus.comchemicalnote.com
The resulting 5-iodo-2-isopropylbenzenediazonium salt is a valuable synthetic intermediate. While the Sandmeyer reaction uses these salts for conversion to halides and cyanides, diazonium salts are susceptible to a much broader range of transformations. For instance, they can be used in azo coupling reactions with electron-rich aromatic compounds (like phenols or other anilines) to form intensely colored azo dyes. chemicalnote.com They can also be reduced to the corresponding hydrazine (B178648) derivative or undergo reactions to introduce other functionalities, making them a cornerstone of aromatic chemistry. organic-chemistry.orgbyjus.com
| Transformation Type | Reagents | Product | Notes |
| Azo Coupling | Electron-rich arene (e.g., Phenol, Aniline) | Azo compound (Ar-N=N-Ar') | Forms the basis of many dyes and pigments. chemicalnote.com |
| Reduction to Hydrazine | Stannous chloride (SnCl₂) | Substituted Phenylhydrazine | Useful intermediate for indole (B1671886) synthesis (Fischer Indole Synthesis). byjus.com |
| Hydrolysis | H₂O, H⁺, Δ | Phenol | Replaces the diazonium group with a hydroxyl group. |
| Fluorination (Schiemann Reaction) | HBF₄, then heat | Fluoroarene | A key method for introducing fluorine into an aromatic ring. organic-chemistry.org |
Ortho-Amination and Amidation of Anilines
Directing the introduction of a second nitrogen-based functional group to the position ortho to an existing amino group is a synthetically challenging task due to the strong directing effects of the initial amine. However, modern methodologies have been developed to achieve this transformation, often relying on directing groups. A notable strategy involves the use of a removable directing group, such as 2-picolinamide, which coordinates to a metal catalyst (e.g., copper) and directs C-H activation and subsequent amination at the ortho position. researchgate.net This approach allows for the construction of 1,2-diaminobenzene derivatives, which are valuable building blocks. researchgate.net In the case of this compound, amination would be directed to the C6 position. The reaction proceeds smoothly without the need for external oxidants. researchgate.net
Reactivity of the Isopropyl Substituent
Oxidative and Radical Functionalization of Alkyl Chains
The isopropyl group, while generally stable, possesses a tertiary benzylic C-H bond that can be a site for oxidation or radical functionalization. Benzylic oxidation using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can convert the isopropyl group into a hydroxyl or carbonyl functionality. However, such harsh conditions may be incompatible with the electron-rich and sensitive aniline ring.
More selective methods involving catalytic oxidation have been developed. For example, certain iodoarene catalysts in the presence of a co-oxidant like Oxone® can facilitate the oxidation of alcohols, a transformation that highlights the potential reactivity of related C-H bonds under specific catalytic cycles. beilstein-journals.org While not a direct functionalization of the isopropyl group itself, this illustrates modern oxidative approaches that could potentially be adapted. Radical-based C-H functionalization offers another modern avenue for modifying alkyl chains, though specific applications to this substrate require further investigation.
Electrophilic Aromatic Substitution (EAS) on the Aryl Ring
Electrophilic aromatic substitution on the this compound ring is governed by the cumulative directing effects of the three existing substituents. The outcome of such reactions is a predictable consequence of the electronic and steric properties of these groups. lkouniv.ac.inwikipedia.orgmasterorganicchemistry.com
Amino Group (-NH₂): A powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance. lkouniv.ac.in
Isopropyl Group (-CH(CH₃)₂): A weakly activating group and an ortho, para-director through inductive effects and hyperconjugation.
Iodo Group (-I): A deactivating group due to its inductive electron withdrawal, but an ortho, para-director because of resonance stabilization of the intermediates. wikipedia.org
The overwhelmingly powerful activating and directing effect of the amino group dominates the regioselectivity. The positions ortho to the amino group are C3 and C1 (blocked), and the para position is C4 (occupied by iodine). Therefore, incoming electrophiles are strongly directed to the C3 position. The C5 position (occupied by iodine) is also para to the isopropyl group and meta to the amino group, making it less favorable for substitution. The steric bulk of the isopropyl group adjacent to the C3 position may slightly hinder attack at this site, but the electronic influence of the amino group is the primary determining factor.
| EAS Reaction | Typical Reagents | Electrophile (E⁺) | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 3-Nitro-5-iodo-2-isopropylaniline |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | 3-Bromo-5-iodo-2-isopropylaniline |
| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ | 3-Amino-5-iodo-2-isopropylbenzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 3-Acyl-5-iodo-2-isopropylaniline (often requires protection of the amine) |
Directing Effects of Substituents (Iodo, Isopropyl, Amino)
The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is dictated by the cumulative electronic and steric influences of its three substituents: the amino (-NH₂), isopropyl (-CH(CH₃)₂), and iodo (-I) groups. Each group imparts a distinct directing effect, either activating or deactivating the aromatic ring towards electrophilic attack.
Amino Group (-NH₂): Positioned at C1, the amino group is a powerful activating group. byjus.com Through its strong positive mesomeric effect (+M), it donates its lone pair of electrons into the benzene (B151609) ring, significantly increasing the electron density at the ortho (C2, C6) and para (C4) positions. byjus.comwikipedia.org This makes the ring much more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.org
Isopropyl Group (-CH(CH₃)₂): Located at C2, the isopropyl group is classified as a weakly activating group. It donates electron density primarily through a positive inductive effect (+I) and hyperconjugation, thereby stabilizing the positively charged intermediate (arenium ion) formed during electrophilic attack. libretexts.org As an alkyl group, it directs incoming electrophiles to the ortho (C1, C3) and para (C5) positions.
The following table summarizes the individual directing effects of the substituents on this compound.
| Substituent | Position | Electronic Effect | Classification | Directing Effect |
| Amino | C1 | +M > -I | Strongly Activating | Ortho, Para |
| Isopropyl | C2 | +I, Hyperconjugation | Weakly Activating | Ortho, Para |
| Iodo | C5 | -I > +M | Weakly Deactivating | Ortho, Para |
Regioselectivity and Competitive Reactivity in EAS
When multiple substituents are present on a benzene ring, the position of electrophilic substitution is determined by a combination of their directing effects. In the case of this compound, the substituents' influences must be carefully weighed.
The hierarchy of directing power generally places strongly activating groups above all others. ucalgary.ca Therefore, the amino group at C1 is the dominant directing influence. It strongly activates the C4 (para) and C6 (ortho) positions. The other groups' effects are secondary but can help to reinforce or oppose this primary direction.
Let's analyze the activation of the available positions (C3, C4, C6):
Position C3: This position is ortho to the weakly activating isopropyl group but meta to the strongly activating amino group. Substitution here is electronically disfavored.
Position C4: This position is para to the strongly activating amino group and ortho to the ortho/para-directing iodo group. Both groups electronically favor substitution at this site.
Position C6: This position is ortho to the strongly activating amino group and ortho to the ortho/para-directing iodo group. This position is also highly activated electronically.
The competition for substitution primarily occurs between the C4 and C6 positions. While both are electronically activated, steric hindrance plays a crucial role in determining the final regioselectivity. uomustansiriyah.edu.iq The bulky isopropyl group at C2 significantly hinders the approach of an electrophile to the adjacent C6 position. In contrast, the C4 position is sterically unencumbered. Consequently, electrophilic aromatic substitution on this compound is expected to occur predominantly at the C4 position , which is both electronically activated and sterically accessible.
Nucleophilic Aromatic Substitution (SNAr) Pathways
While electrophilic substitution is common for electron-rich aromatic rings, nucleophilic aromatic substitution (SNAr) provides an alternative pathway for functionalization, particularly for aryl halides.
SNAr Mechanisms and Activating Group Requirements
The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho and/or para to the leaving group. These EWGs are necessary to stabilize the negative charge of the Meisenheimer complex through resonance or induction. Common activating groups include nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups.
In its ground state, this compound is not a suitable substrate for a typical SNAr reaction. The ring is substituted with electron-donating (amino) and weakly electron-donating (isopropyl) groups, which destabilize the negatively charged intermediate required for the SNAr mechanism. The iodo group, while a good leaving group, is on an electron-rich ring, making direct nucleophilic attack unfavorable.
Ortho-Selective SNAr Reactions
Despite the general requirements for EWGs, certain specialized SNAr reactions can achieve ortho-selectivity through alternative mechanisms or with specific directing groups. For instance, some heteroaryl groups can facilitate SNAr reactions by stabilizing the transition state through hydrogen bonding with the incoming nucleophile. However, in the context of this compound, which lacks strong activating groups, traditional ortho-selective SNAr pathways are not readily accessible. The electron-donating nature of the substituents prevents the stabilization needed for the Meisenheimer intermediate, rendering the molecule unreactive toward standard SNAr conditions.
C-H Activation and Functionalization Mediated by Transition Metals or Photoredox Catalysis
Modern synthetic chemistry has increasingly turned to transition-metal-catalyzed C-H activation as a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds. These methods offer a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.
Ligand-Promoted C-H Arylation
Ligand-promoted C-H arylation is a prominent strategy within the field of C-H activation. In these reactions, a transition metal catalyst, commonly palladium, rhodium, or ruthenium, is guided to a specific C-H bond by a directing group present on the substrate. The directing group coordinates to the metal center, positioning it in close proximity to a particular C-H bond (often ortho to the directing group), facilitating its cleavage in a process known as cyclometalation.
For a substrate like this compound, the amino group (-NH₂) can potentially serve as a directing group. However, the free amine is often a weak or problematic directing group in many catalytic systems. It is common practice to first convert the amine into a more robust directing group, such as an amide, a carbamate, or a picolinamide. For example, acylation of the amino group would provide an amide that can effectively direct a palladium catalyst to activate the ortho C-H bonds at the C6 position.
Following C-H activation and the formation of a palladacycle intermediate, a subsequent reaction with an aryl halide (which could be the iodo- group in an intramolecular sense, or an external coupling partner) would lead to the formation of a new C-C bond, functionalizing the C6 position of the ring. The bulky isopropyl group at C2 would likely influence the efficiency and selectivity of this process.
Dual Catalysis Systems for C-N Bond Formation
Dual catalysis, a strategy where two distinct catalytic cycles operate synergistically, has been effectively employed for the formation of C-N bonds with aryl halides. One prominent example is the combination of a heterogeneous photoredox catalyst with a nickel catalyst for the amination of aryl halides. This approach offers a practical and efficient method for constructing C-N bonds under mild conditions.
In a representative system, cadmium sulfide (B99878) (CdS), an inexpensive and stable semiconductor, serves as the heterogeneous photoredox catalyst. rsc.org Upon irradiation with visible light, CdS generates an electron-hole pair. The excited electron is a potent reductant, while the hole is a strong oxidant. This photoredox cycle is coupled with a nickel catalytic cycle to achieve the C-N coupling.
The proposed mechanism for this dual catalytic C-N bond formation is as follows:
Oxidative Addition: The nickel(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X), such as this compound, to form a nickel(II) intermediate (Ar-Ni(II)-X).
Ligand Exchange: The amine nucleophile coordinates to the nickel(II) center, displacing the halide and forming an amido-nickel(II) complex.
Reductive Elimination: This is often the most challenging step in the catalytic cycle. The photoredox catalyst facilitates this step. The excited photoredox catalyst reduces the Ar-Ni(II)-NHR' complex to a high-valent nickel(III) species. This promotion of the reductive elimination from the nickel center leads to the formation of the desired C-N bond and regenerates the nickel(I) catalyst.
Catalyst Regeneration: The nickel(I) species is then reduced back to the active nickel(0) catalyst by the photoredox cycle, completing both catalytic loops.
This dual catalytic system has been successfully applied to the C-N and C-O coupling of various aryl halides with amines and alcohols, respectively. rsc.org The use of a heterogeneous photocatalyst like CdS offers the additional advantages of easy separation and potential for catalyst recycling. rsc.org
Table 1: Key Features of Heterogeneous Photoredox/Nickel Dual Catalysis for C-N Coupling
| Feature | Description |
|---|---|
| Photocatalyst | Cadmium Sulfide (CdS) |
| Metal Catalyst | Nickel Salt |
| Light Source | Visible Light |
| Reaction | C-N and C-O bond formation |
| Advantages | Mild reaction conditions, use of inexpensive and stable catalysts, potential for catalyst recycling. |
Cooperative Light-Activated Iodine and Photoredox Catalysis
A novel approach for intramolecular C-N bond formation involves the cooperative action of molecular iodine and a photoredox catalyst, activated by visible light. This method facilitates the amination of benzylic C(sp³)–H bonds, a challenging transformation. nih.govnih.govacs.org
This dual light-activated system relies on the interplay between two photochemical processes. Molecular iodine acts as the primary catalyst for the C-N bond formation by activating a remote C(sp³)–H bond, while an organic photoredox catalyst, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPT), is responsible for the reoxidation of the iodine catalyst. nih.govnih.gov
The proposed mechanism for this cooperative catalysis is as follows:
N-Iodination: The active hypoiodite (B1233010) catalyst, formed in situ, reacts with a sulfonamide substrate to generate an N-iodo intermediate. nih.gov
Homolytic Cleavage: Upon irradiation with visible light, the N–I bond of this intermediate undergoes homolytic cleavage to produce a nitrogen-centered amidyl radical. nih.govnih.gov
1,5-Hydrogen Atom Transfer (HAT): The amidyl radical then abstracts a hydrogen atom from a benzylic position in a 1,5-HAT process, generating an alkyl radical. nih.govnih.gov
C-N Bond Formation: The alkyl radical undergoes a series of steps, including radical iodine transfer and intramolecular substitution, to form the cyclized product with a new C-N bond. nih.gov
Catalyst Regeneration: The extruded hydrogen iodide is reoxidized to molecular iodine by the photoredox catalyst (TPT) in the presence of an oxidant like molecular oxygen, thus completing the catalytic cycle. nih.gov
This cooperative catalytic system has proven effective for the intramolecular amination of sulfonamides, leading to the formation of pyrrolidines. nih.gov The reaction proceeds under mild conditions at room temperature, utilizing blue light as the energy source. nih.gov
Table 2: Optimized Conditions for Cooperative Iodine and Photoredox Catalysis
| Parameter | Condition |
|---|---|
| Iodine Catalyst | I₂ (5 mol%) |
| Photoredox Catalyst | TPT (1 mol%) |
| Solvent | HFIP/DCE |
| Light Source | Blue Light |
| Temperature | Room Temperature |
| Time | 18 hours |
Data sourced from Angewandte Chemie International Edition. nih.gov
Application of 5 Iodo 2 Isopropylaniline As a Synthetic Building Block and Precursor
Synthesis of Advanced Intermediates for Complex Organic Molecules
The strategic positioning of the iodo and amino groups on the aromatic ring of 5-iodo-2-isopropylaniline allows it to be a valuable starting material for creating advanced intermediates. These intermediates are essential for the multi-step synthesis of complex target molecules, particularly in the pharmaceutical and agrochemical industries. smolecule.com The reactivity of the carbon-iodine bond facilitates participation in various palladium-catalyzed coupling reactions, enabling the introduction of diverse substituents and the construction of intricate molecular frameworks. nsf.gov This adaptability makes it a precursor for molecules with precisely tailored functionalities, which are often required in late-stage synthesis of complex natural products or medicinal compounds. nsf.gov
Role in the Elaboration of Diverse Chemical Scaffolds
The dual functionality of this compound is instrumental in the elaboration of a wide range of chemical scaffolds, which form the core structures of many synthetic compounds.
This compound serves as a foundational scaffold for creating a variety of substituted anilines. The amino group can be modified, and the iodine atom can be replaced through cross-coupling reactions to introduce different functional groups onto the aromatic ring. rsc.org For instance, palladium-catalyzed reactions can be employed to form new carbon-carbon or carbon-nitrogen bonds at the site of the iodine atom. beilstein-journals.org This allows for the modular synthesis of anilines with diverse substitution patterns, which are important intermediates in medicinal chemistry and material science. beilstein-journals.org The steric bulk of the isopropyl group can also influence the regioselectivity of these reactions, directing incoming groups to specific positions and enabling the synthesis of sterically hindered anilines. beilstein-journals.org
| Reaction Type | Reagents/Catalysts | Product Type | Significance | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Amination | Primary/Secondary Amines, Pd(OAc)₂, Xantphos | N-Aryl/N-Alkyl Anilines | Formation of complex amine structures. | beilstein-journals.org |
| Gold-Catalyzed Three-Component Reaction | Alkynes, Gold(I) Catalyst | Highly Substituted Anilines | Modular synthesis of diverse aniline (B41778) derivatives. | rsc.org |
| Three-Component Benzannulation | 1,3-Diketones, Acetone, Acid Catalyst | Meta-Hetarylanilines | Access to meta-substituted anilines, which are prevalent in bioactive molecules. | beilstein-journals.org |
The structure of this compound is particularly well-suited for the synthesis of nitrogen-containing heterocycles, which are core components of many pharmaceuticals. mdpi.comopenmedicinalchemistryjournal.com
Indoles: The compound can be utilized in modern indole (B1671886) syntheses that proceed via palladium-catalyzed coupling reactions of o-haloanilines. nsf.govmdpi.com For example, a Sonogashira coupling with an alkyne, followed by an intramolecular cyclization, can yield a substituted indole. mdpi.com The substituents on the aniline ring (iodo and isopropyl) would be incorporated into the final indole structure, providing a route to specifically functionalized indole derivatives. chim.it
Quinolines: this compound is a suitable starting material for various quinoline (B57606) syntheses. rsc.orgmdpi.com Palladium-catalyzed annulation with propargyl alcohols provides an efficient route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org Another method involves the electrophilic cyclization of N-(2-alkynyl)anilines, which can be prepared from this compound, to form 3-halo-quinolines. nih.gov Additionally, three-component methods using an iodo-aniline, pyruvic acid, and a substituted aldehyde can produce carboxy-quinolines. nih.gov
Benzothiazoles: The synthesis of benzothiazoles can be achieved from o-iodoanilines through several pathways. organic-chemistry.orgnih.gov One notable method is a copper-catalyzed double C-S bond formation, reacting an N-substituted-2-iodoaniline with potassium sulfide (B99878). organic-chemistry.org Another approach involves the reaction of o-iodoanilines with a sulfur source like potassium sulfide and DMSO, where DMSO acts as a carbon source, solvent, and oxidant. organic-chemistry.org These methods allow for the construction of the benzothiazole (B30560) core with the isopropyl group from the original aniline retained on the benzene (B151609) ring of the heterocyclic system.
| Heterocycle | General Synthetic Strategy | Key Reagents | Reference |
|---|---|---|---|
| Indoles | Palladium-catalyzed coupling and cyclization | Alkynes, Palladium catalysts (e.g., Pd/C) | nsf.govmdpi.comorganic-chemistry.org |
| Quinolines | Palladium-catalyzed annulation | Propargyl alcohols, Pd(OAc)₂, DBU | organic-chemistry.org |
| Quinolines | Three-component synthesis | Pyruvic acid, Substituted aldehydes, Trifluoroacetic acid | nih.gov |
| Benzothiazoles | Copper-catalyzed double C-S bond formation | Potassium sulfide, Copper catalyst | organic-chemistry.org |
| Benzothiazoles | Three-component reaction | Potassium sulfide, DMSO | organic-chemistry.org |
While direct synthesis examples starting from this compound are not prevalent in the reviewed literature, its structure contains key features for the elaboration into chiral ligands and organocatalysts. The aniline backbone is a common feature in many chiral ligands. sigmaaldrich.com The isopropyl group, being a bulky substituent, can play a role in creating a specific chiral environment. Synthetic routes could involve the transformation of the aniline group into a more complex coordinating moiety or using it as a handle to attach to a larger chiral scaffold. snnu.edu.cn For instance, transition metal-catalyzed asymmetric hydrogenation of enamides derived from related structures is a known method to produce chiral amines, which are important building blocks. nih.gov The development of organocatalysts often relies on creating sterically defined environments, a feature to which the isopropyl group could contribute. rsc.org
Precursors for Polymeric and Material Science Applications (focusing on the chemical synthesis of monomers)
This compound holds potential as a precursor for monomers used in the synthesis of specialized polymers and materials. The presence of two distinct reactive sites—the amino group and the iodo group—allows for its incorporation into polymer chains through different polymerization techniques. For example, the amino group can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyamides. The iodo group can be used in cross-coupling polymerization reactions, such as Suzuki or Heck coupling, to create conjugated polymers. These types of polymers are of interest in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the electronic properties of the polymer backbone are crucial. hilarispublisher.com The synthesis of monomers from this aniline derivative would involve functionalizing either the amino or iodo group to prepare it for a specific polymerization reaction.
Enabling Fragment-Based Drug Discovery (FBDD) Scaffolds (focusing on the chemical synthesis of the scaffold)
Fragment-based drug discovery (FBDD) is an approach that uses small molecules, or "fragments," as starting points for developing new drugs. openaccessjournals.comnih.gov this compound, with a molecular weight of 261.11 g/mol , fits within the general size of a fragment molecule. smolecule.com Its structure provides multiple vectors for chemical elaboration, a key requirement in FBDD. The primary strategies in FBDD are fragment growing, linking, and merging. lifechemicals.com
Fragment Growing: The iodo-substituent is an ideal handle for "growing" the fragment. Through reactions like Sonogashira or Suzuki coupling, new chemical entities can be attached to the aromatic ring, exploring interactions with adjacent pockets of a biological target. lifechemicals.com
Fragment Linking/Merging: The aniline nitrogen provides another point for modification. If another fragment is found to bind nearby, a linker can be synthesized to connect the two, or a new molecule can be designed that merges the key features of both fragments. lifechemicals.com
The synthesis of a larger, more potent lead compound would involve a series of chemical reactions starting from the this compound fragment to build a scaffold that optimizes binding to the target protein. nih.gov
Mechanistic Investigations and Theoretical Studies of 5 Iodo 2 Isopropylaniline Reactivity
Computational Chemistry Approaches
Computational chemistry serves as a powerful tool for predicting and explaining the chemical behavior of molecules like 5-Iodo-2-isopropylaniline. By modeling the molecule and its reactions in silico, researchers can gain a detailed understanding of properties that are difficult to observe experimentally.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net For aromatic amines, DFT calculations are instrumental in determining properties such as molecular structure, electrostatic potential, and vibrational frequencies. researchgate.net The method can elucidate how the electronic and steric effects of substituents influence the molecule's reactivity. researchgate.net
In the case of this compound, DFT would be used to model the geometric and electronic effects of the ortho-isopropyl group and the para-iodo substituent on the aniline (B41778) ring. Studies on related ortho-substituted anilines show that such calculations can predict how substituents affect the charge distribution and the ability of the amino group to interact with other reagents or surfaces. researchgate.netscirp.org For instance, DFT calculations on similar molecules have been used to determine that an atom's intrinsic value and the perturbation from other atoms in the molecule define its electrotopological state, which represents its combined electronic and topological properties. ajrconline.org
Table 1: Key Parameters from DFT Calculations and Their Significance
| Parameter | Significance in Predicting Reactivity |
| Electron Density Distribution | Indicates electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, this would highlight the nucleophilicity of the amino group and the electrophilic character of the carbon attached to the iodine atom. |
| Electrostatic Potential (ESP) | Maps the electrostatic potential onto the electron density surface, visually identifying sites for electrophilic and nucleophilic attack. thaiscience.info |
| Dipole Moment | Quantifies the overall polarity of the molecule, which influences its solubility and interactions with polar reagents and solvents. |
| Vibrational Frequencies | Predicts the infrared (IR) and Raman spectra of the molecule, allowing for comparison with experimental data to confirm the structure and study bonding characteristics. researchgate.net |
Frontier Molecular Orbital (FMO) theory is a critical component of computational analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. thaiscience.infolibretexts.org
A large HOMO-LUMO gap implies high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. thaiscience.info
A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily polarized. libretexts.org
For this compound, the HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, reflecting the molecule's capacity to act as a nucleophile or electron donor. The LUMO would likely be distributed over the aromatic ring with a significant contribution from the C-I bond, indicating the site for receiving electrons in nucleophilic aromatic substitution reactions. DFT calculations on related compounds indicate that the LUMO can be substantially localized on rings containing electron-withdrawing groups. google.com In a study of para-substituted anilines, p-isopropylaniline was found to be more stable than p-nitroaniline due to a larger energy gap. thaiscience.info A similar analysis for this compound would provide quantitative data on its relative stability and reactivity. thaiscience.inforesearchgate.net
Transition state (TS) theory and modeling are used to map the energy profile of a chemical reaction, identifying the high-energy transition state that connects reactants to products. By calculating the energy barrier (activation energy) of a potential reaction pathway, chemists can predict its feasibility and rate. aip.org
For reactions involving this compound, such as palladium-catalyzed cross-coupling or amination reactions, TS modeling can be invaluable. For example, computational studies on the direct arylation of anilines have used DFT to calculate the Gibbs energy profile for key steps like C–H activation and reductive elimination. uva.es These models can explain the selectivity of a reaction by comparing the activation energies of competing pathways. uva.es Modeling the transition states for reactions at the C-I bond versus the N-H bond in this compound would help predict reaction outcomes under various catalytic conditions.
Reactions are almost always carried out in a solvent, which can significantly influence reactivity, stability, and reaction mechanisms. Theoretical calculations must account for these solvent effects to provide realistic predictions. This is often achieved using solvation models, which can be explicit (modeling individual solvent molecules) or implicit (treating the solvent as a continuous medium with a defined dielectric constant). researchgate.net
The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are common implicit models used in conjunction with DFT calculations. researchgate.netsemanticscholar.org These models are effective in predicting how a solvent's polarity will affect the energetics of reactants, transition states, and products. researchgate.net For instance, studies on the interconversion of atropisomeric diarylamines revealed that the rate of enantiomerisation is heavily dependent on solvent polarity, with a more than tenfold decrease in rate when moving from a non-hydrogen bonding solvent like CDCl₃ to a polar, hydrogen-bonding solvent like DMSO-d₆. bris.ac.uk The use of the SMD solvation model has been documented for calculations on the related compound 4-Bromo-1-iodo-2-isopropylbenzene, highlighting its applicability to similar structures. semanticscholar.org
Kinetic Studies and Reaction Rate Determination
While computational studies provide theoretical predictions, kinetic studies offer experimental data on reaction rates, which is essential for confirming mechanistic hypotheses. These studies measure how the rate of a reaction changes with variations in concentration, temperature, or catalyst loading.
For this compound, kinetic analysis of its participation in reactions like Buchwald-Hartwig amination or Suzuki coupling would involve monitoring the disappearance of the starting material or the appearance of the product over time. Techniques suitable for this purpose include:
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to separate and quantify the components of a reaction mixture at different time points, allowing for the determination of reaction progress and rate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dynamic NMR techniques can be used to study the rates of conformational changes, such as bond rotation or ring inversion, particularly in sterically hindered molecules. bris.ac.uk This could be relevant for studying the rotation of the isopropyl group or potential atropisomerism in derivatives of this compound.
Studies on structurally related diarylamines have utilized Dynamic NMR and HPLC to investigate the factors determining the rates of bond rotation and to establish the requirements for atropisomerism. bris.ac.uk Such experimental approaches would be directly applicable to understanding the dynamic processes and reaction kinetics of this compound derivatives.
Isotopic Labeling Experiments for Mechanistic Elucidation
Isotopic labeling is a powerful experimental technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for a proposed mechanism. wikipedia.org In this method, an atom at a specific position in a reactant molecule is replaced with one of its heavier isotopes (e.g., replacing ¹H with ²H/Deuterium (B1214612), or ¹²C with ¹³C). wikipedia.orgbeilstein-journals.org The position of the isotopic label in the final product(s) is then determined, typically using Mass Spectrometry (MS) or NMR spectroscopy. wikipedia.org
For this compound, several isotopic labeling strategies could be employed to elucidate reaction mechanisms:
Deuterium Labeling: Replacing the hydrogen atoms on the amino group with deuterium (to form 5-Iodo-2-isopropylanilined₂-amine) could be used to study the mechanism of N-H bond activation in coupling reactions. An example of this is the study of phenol (B47542) in deuterated water, which showed that phenol readily undergoes hydrogen-exchange reactions. wikipedia.org A kinetic isotope effect (a change in reaction rate upon isotopic substitution) would provide strong evidence that the N-H bond is broken in the rate-determining step of the reaction.
Carbon-13 Labeling: Incorporating a ¹³C label into the isopropyl group or at a specific position on the aromatic ring could help track skeletal rearrangements or determine the precise mechanism of C-C or C-N bond formation. Such labeling was used to determine the mechanism of the 1,2- to 1,3-didehydrobenzene conversion. wikipedia.org
These experiments provide unambiguous proof of bond formations and breakages, making them an indispensable tool for validating mechanisms proposed by computational and kinetic studies. beilstein-journals.org
In Situ Spectroscopic Techniques for Reaction Monitoring (e.g., NMR, IR)
The study of reaction mechanisms and kinetics involving this compound can be significantly enhanced through the use of in situ spectroscopic techniques. These methods allow for real-time observation of the chemical transformation, providing data on the consumption of reactants, the formation of intermediates, and the appearance of products without the need for isolating species from the reaction mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR is a powerful tool for monitoring reactions in the solution phase. For a reaction involving this compound, changes in the proton (¹H) and carbon-¹³ (¹³C) NMR spectra would offer detailed structural information on the molecular changes occurring. For instance, monitoring the reaction of this compound could involve tracking the chemical shifts of the aromatic protons and the isopropyl group as the reaction progresses. bris.ac.uk Dynamic NMR techniques can also be employed to study conformational changes and rotational barriers, which may be influenced by factors like solvent polarity and intramolecular interactions. bris.ac.uk The appearance of new signal sets would indicate the formation of products or intermediates, and their integration over time provides kinetic data. doi.org Specialized techniques like High-Temperature High-Pressure (HTHP) MAS NMR can be adapted for monitoring solid-state transformations or reactions under non-ambient conditions, tracking the evolution of the local environments of different nuclei. nih.gov
Infrared (IR) Spectroscopy: In situ IR spectroscopy is particularly useful for tracking changes in specific functional groups. The progress of a reaction involving this compound could be monitored by observing the characteristic vibrational frequencies (ν) of its functional groups. Key bands to monitor would include the N-H stretching vibrations of the aniline group and the C-I stretching frequency. As the reaction proceeds, the disappearance of these bands and the appearance of new bands corresponding to the products can be quantified. For example, in a reaction where the aniline nitrogen participates, a shift in the N-H bands would be evident. Similarly, if the reaction involves the carbon-iodine bond, its characteristic absorption would diminish. This technique is highly effective for quantifying reaction kinetics under various conditions. whiterose.ac.uk
Role of Halogen Bonding Interactions in Reactivity and Crystallography
The iodine atom in this compound plays a crucial role beyond its function as a leaving group or a heavy atom. As a halogen bond donor, it can engage in highly directional non-covalent interactions known as halogen bonds (XBs). nih.govnih.gov This interaction arises from an anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, the σ-hole, along the extension of the C-I bond. mdpi.commdpi.com This electrophilic region can interact attractively with nucleophilic sites (Lewis bases) such as nitrogen, oxygen, or π-systems. mdpi.com These interactions are pivotal in various fields, from materials science to medicinal chemistry, and are instrumental in directing crystal packing and potentially influencing reaction pathways in organocatalysis. mdpi.combeilstein-journals.org
Theoretical and computational chemistry provides profound insights into the nature and strength of halogen bonds involving iodo-aromatic compounds. Density Functional Theory (DFT) is a commonly used method to model these interactions and calculate their energetics. mdpi.comd-nb.info
Computational studies have revealed that the strength of a halogen bond is influenced by the polarizability of the halogen atom (increasing from Cl to Br to I) and the presence of electron-withdrawing groups on the donor molecule, which enhance the positivity of the σ-hole. semanticscholar.org The interaction energy is a complex balance of electrostatics, dispersion, and charge transfer. While charge transfer is experimentally observable, computational analyses using methods like constrained DFT suggest its energetic contribution is often modest, averaging around 10% of the total interaction energy, which is less than in comparable hydrogen bonds. rsc.org The primary contributions typically come from electrostatics and dispersion forces.
Methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology and confirm the presence of a bond path between the iodine and the acceptor atom. mdpi.com Molecular Electrostatic Potential (MEP) surfaces are calculated to visualize the σ-hole and predict the most likely sites for halogen bonding. mdpi.com These computational tools are essential for rationalizing observed solid-state structures and predicting the behavior of molecules like this compound in forming supramolecular assemblies.
Table 1: Computational Methods and Findings in Halogen Bond Analysis
| Computational Method | Application in Halogen Bonding Analysis | Typical Findings | References |
| Density Functional Theory (DFT) | Calculation of interaction energies, geometry optimization of halogen-bonded complexes. | Provides estimates for the strength of the interaction; can model the effect of substituents on bond energy. | mdpi.comd-nb.info |
| DFT-SAPT (Symmetry-Adapted Perturbation Theory) | Decomposition of interaction energy into electrostatic, exchange, induction, and dispersion components. | Reveals that electrostatics and dispersion are often the dominant attractive forces in halogen bonding. | rsc.org |
| QTAIM (Quantum Theory of Atoms in Molecules) | Analysis of electron density to identify bond critical points (BCPs) and bond paths between interacting atoms. | The presence of a BCP and bond path between the halogen and acceptor provides evidence of a bonding interaction. | mdpi.com |
| MEP (Molecular Electrostatic Potential) Surfaces | Visualization of electrophilic (positive) and nucleophilic (negative) regions on a molecule. | Identifies the positive σ-hole on the halogen atom, predicting the directionality of the interaction. | mdpi.com |
While the specific crystal structure of this compound is not detailed in the reviewed literature, extensive crystallographic studies on analogous iodo-aryl compounds provide a clear blueprint for the types of supramolecular architectures it is likely to form. Single-crystal X-ray diffraction is the definitive method for observing halogen bonds in the solid state, providing precise information on bond lengths and angles that define the geometry of the interaction. mdpi.comrsc.org
Studies on 5-iodo-1-arylpyrazoles, for example, have revealed a wide variety of halogen bonding motifs, including C–I···N, C–I···O, C–I···π, and C–I···Br interactions, which are the driving forces in the assembly of the crystal packing. mdpi.com The distance between the iodine atom and the acceptor is typically shorter than the sum of their van der Waals radii, and the C–I···Acceptor angle is generally close to linear (180°), highlighting the high directionality of the bond. nih.gov In these structures, halogen bonds often work in concert with other non-covalent interactions like hydrogen bonds and π-π stacking to build complex zero-, one-, two-, or three-dimensional networks. semanticscholar.orgrsc.org The interplay between the amino and isopropyl substituents on the this compound ring would further influence which halogen-bonded architectures are favored in the solid state.
Table 2: Examples of Halogen Bonding in the Crystal Structures of Iodo-Aromatic Compounds
| Compound | Halogen Bond Type Observed | I···Acceptor Distance (Å) | Reference |
| 5-Iodo-1-arylpyrazoles | C–I···N, C–I···O, C–I···π, C–I···Br | Not specified | mdpi.com |
| CoCl₂(2,2′-bipyridine)₂ / 1,4-diiodotetrafluorobenzene | Cl···I | 3.061 - 3.471 | rsc.org |
| 5-Iodoethynyl-2-aminopyrimidine | C–I···N, C–I···(ethynyl) | Not specified | utc.edu |
| 4-Iodosydnones | I···O | Not specified | rsc.org |
Advanced Spectroscopic Characterization Techniques for Elucidating Structure and Reactivity
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of 5-Iodo-2-isopropylaniline by providing information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the isopropyl group. The chemical shifts (δ) are influenced by the electron-donating nature of the amino group and the isopropyl group, and the electron-withdrawing and deshielding effect of the iodine atom.
Based on analogous compounds like 2-isopropylaniline (B1208494) and other substituted anilines, the following assignments can be predicted. The isopropyl group would show a doublet for the six equivalent methyl protons (–CH₃) and a septet for the single methine proton (–CH). The aromatic region would display three signals corresponding to the protons at positions 3, 4, and 6. The amine (–NH₂) protons would typically appear as a broad singlet.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Isopropyl –CH₃ | ~1.2 | Doublet |
| Isopropyl –CH | ~2.9-3.0 | Septet |
| –NH₂ | ~3.5-4.5 (broad) | Singlet |
| Aromatic H-6 | ~6.5-6.7 | Doublet |
| Aromatic H-4 | ~7.0-7.2 | Doublet of doublets |
Note: This is a predicted spectrum. Actual values may vary.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbon attached to the iodine atom (C-5) is expected to be significantly downfield due to the halogen's electronegativity. The carbons of the isopropyl group will appear in the aliphatic region of the spectrum. The aromatic carbons will have chemical shifts determined by their position relative to the amino, isopropyl, and iodo substituents.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Isopropyl –CH₃ | ~22 |
| Isopropyl –CH | ~27 |
| C-5 (C-I) | ~85-95 |
| Aromatic Carbons | ~115-150 |
| C-2 (C-isopropyl) | ~135 |
Note: This is a predicted spectrum. Actual values may vary.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Reaction Monitoring
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
The fragmentation pattern is highly informative. A common fragmentation pathway for isopropylanilines involves the loss of a methyl group (CH₃•) from the isopropyl substituent, leading to a stable benzylic cation. The presence of iodine offers another characteristic fragmentation, which is the loss of the iodine atom (I•). The relative abundance of these fragment ions can provide clues about the bond strengths within the molecule.
Key Predicted Fragmentation Peaks for this compound
| m/z | Fragment |
|---|---|
| 261 | [M]⁺ (Molecular Ion) |
| 246 | [M-CH₃]⁺ |
| 134 | [M-I]⁺ |
Note: The presence of iodine's single stable isotope (¹²⁷I) simplifies the isotopic pattern of the molecular ion and iodine-containing fragments.
Mass spectrometry can also be effectively utilized for real-time reaction monitoring. By coupling a mass spectrometer to a reaction vessel, the consumption of reactants and the formation of products and intermediates can be tracked over time, providing valuable kinetic data and insights into reaction mechanisms.
X-Ray Crystallography for Absolute Stereochemistry and Conformation
From such studies, it is anticipated that the aniline (B41778) ring would be essentially planar. The C-I bond length would be consistent with that of other iodo-aromatic compounds. The conformation of the isopropyl group relative to the aromatic ring would be such that steric hindrance is minimized. In the solid state, intermolecular hydrogen bonding involving the amine group is expected to play a significant role in the crystal packing. The presence of the bulky iodine atom may also influence the packing arrangement.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can be used to monitor the progress of reactions involving this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the C-I stretching vibration.
Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3300-3500 | Two bands for primary amine |
| Aromatic C-H Stretch | 3000-3100 | |
| Aliphatic C-H Stretch | 2850-3000 | Isopropyl group |
| Aromatic C=C Stretch | 1500-1600 | |
| C-N Stretch | 1250-1350 |
Note: These are approximate ranges and can vary based on the molecular environment.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. The aromatic ring vibrations and the C-I stretch are expected to be strong in the Raman spectrum. In-line Raman spectroscopy can be a powerful tool for monitoring reactions in real-time without the need for sample extraction.
Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of this compound is expected to be characterized by π → π* transitions associated with the aromatic system.
The amino group, being an auxochrome, will cause a bathochromic (red) shift in the absorption maximum compared to benzene (B151609). The presence of the iodo and isopropyl groups will further modify the electronic structure and thus the absorption spectrum. The solvent polarity can also influence the position and intensity of the absorption bands.
Expected UV-Vis Absorption for this compound
| Transition | λ_max (nm) |
|---|---|
| π → π* | ~240-260 |
Note: These are estimated values. The exact wavelengths and molar absorptivities would need to be determined experimentally.
Sustainable Chemistry Approaches in the Synthesis and Reactions of 5 Iodo 2 Isopropylaniline
Green Solvents and Solvent-Free Reaction Conditions
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional iodination and subsequent reactions of anilines often employ chlorinated solvents, which are now being replaced by more benign alternatives. acsgcipr.org
Green Solvents:
Research into the iodination of anilines has explored the use of greener solvents like polyethylene (B3416737) glycol (PEG) and water. acsgcipr.orgresearchgate.net For instance, a metal-free direct iodination of dihydrobenzo[a]carbazoles has been successfully developed using periodic acid in PEG-400, with the solvent being recyclable up to five times without significant loss of activity. researchgate.net While not specific to 5-Iodo-2-isopropylaniline, these methodologies suggest that similar green solvent systems could be adapted for its synthesis. The use of water as a solvent is particularly attractive due to its non-toxic nature and abundance. acsgcipr.org
Solvent-Free Reactions:
An even more sustainable approach is the complete elimination of solvents. Solvent-free reaction conditions (SFRC) have been developed for the iodination of various aromatic compounds, including aryl alkyl ketones, using reagents like I₂/30% aq. H₂O₂. mdpi.com These methods not only reduce solvent waste but can also lead to simpler work-up procedures and potentially higher reaction rates. The applicability of such solvent-free conditions to the direct iodination of 2-isopropylaniline (B1208494) to produce this compound is a promising area for further investigation.
A comparative look at different solvent systems for aniline (B41778) iodination highlights the move towards more environmentally friendly options:
| Solvent System | Advantages | Disadvantages | Potential Applicability to this compound Synthesis |
| Traditional Chlorinated Solvents (e.g., CCl₄, CHCl₃) | Good solubility for many organic reagents. | Toxic, environmentally persistent. | High, but not environmentally sustainable. |
| Polyethylene Glycol (PEG) | Recyclable, low toxicity, can promote reaction rates. researchgate.net | Higher viscosity, potential for product separation challenges. | High, offers a greener alternative to chlorinated solvents. |
| Water | Non-toxic, inexpensive, environmentally benign. acsgcipr.org | Low solubility for many organic substrates. | Moderate, may require phase-transfer catalysts or specific reaction conditions. |
| Solvent-Free | Eliminates solvent waste, can lead to faster reactions and easier purification. mdpi.com | Potential for localized overheating, may not be suitable for all substrates. | High, particularly with mechanochemical or solid-state methods. |
Catalyst Development for Enhanced Selectivity and Efficiency
Catalysis plays a central role in sustainable chemistry by enabling reactions to proceed with higher selectivity and efficiency, often under milder conditions. For reactions involving this compound, such as cross-coupling reactions, the development of advanced catalysts is key.
Palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, are fundamental for forming C-N bonds and are highly relevant for the derivatization of this compound. The design of phosphine (B1218219) ligands is crucial for the success of these reactions.
Palladium Catalysis: The development of new ligands has enabled the use of a wider range of substrates and milder reaction conditions. For example, a new bipyrazole-based ligand, KPhos, has been developed for the palladium-catalyzed amination of aryl halides with aqueous ammonia, suppressing the formation of phenol (B47542) byproducts. nih.govnih.govorganic-chemistry.org Another bicyclic triaminophosphine ligand has shown high efficiency in the palladium-catalyzed reactions of aryl iodides with various amines. acs.org Such advanced ligands could be instrumental in the selective and efficient functionalization of the amino group in this compound.
Copper Catalysis: Copper-based catalysts offer a more economical and sustainable alternative to palladium for C-N cross-coupling reactions. Ligand-free methods using copper chromite nanoparticles have been developed for the coupling of anilines and aryl iodides. researchgate.net
Nickel Catalysis: Nickel catalysis is another emerging area for sustainable cross-coupling reactions, offering a cost-effective alternative to palladium.
The following table summarizes the role of different metal catalysts and their potential in reactions involving this compound:
| Metal Catalyst | Key Advantages | Typical Ligands/Conditions | Potential Reactions with this compound |
| Palladium | High activity and selectivity, broad substrate scope. nih.gov | Biarylphosphines, KPhos, triaminophosphines. nih.govnih.govorganic-chemistry.orgacs.org | Buchwald-Hartwig amination, Suzuki coupling, Heck reaction. |
| Copper | Lower cost, earth-abundant. | Often ligand-free or with simple ligands. researchgate.net | Ullmann condensation, Sonogashira coupling. |
| Nickel | Cost-effective, unique reactivity. | Phosphine and N-heterocyclic carbene (NHC) ligands. | Cross-coupling reactions similar to palladium. |
A major drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction mixture. Heterogeneous catalysts, which exist in a different phase from the reactants, offer a solution to this problem, allowing for easy separation and recycling.
The synthesis of anilines through the reduction of nitroarenes is a key industrial process where heterogeneous catalysis is widely applied. researchgate.net For instance, nanoparticle-supported rhodium catalysts have been developed for the hydrogenation of halonitroarenes to haloanilines, showing high activity and selectivity. nih.govnih.gov Similarly, polyethylene glycol-stabilized platinum nanoparticles have proven to be efficient and recyclable catalysts for the selective hydrogenation of o-chloronitrobenzene. researchgate.net These examples demonstrate the potential for developing robust heterogeneous catalytic systems for the synthesis of this compound from its corresponding nitro precursor, contributing to a more sustainable production process.
Waste Minimization and Atom Economy Considerations
The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product, is a cornerstone of green chemistry. sphinxsai.com In the synthesis of this compound, particularly in the iodination step, atom economy is a significant consideration.
Traditional iodination methods often have poor atom economy. chegg.com However, newer methods aim to improve this. For example, aerobic oxidative iodination of ketones has been developed with 100% iodine atom economy. mdpi.com The use of hypervalent iodine compounds in group-transfer reactions can also lead to a dramatic increase in atom economy, especially if the iodine atom is incorporated into the final product. d-nb.info
Applying these principles to the synthesis of this compound would involve choosing iodinating agents and reaction pathways that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste.
Photochemical and Electrochemical Methods for Reduced Reagent Use
Photochemical and electrochemical methods offer sustainable alternatives to traditional synthesis by using light or electricity, respectively, to drive chemical reactions, often reducing the need for harsh reagents.
Photochemical Methods: Aryl iodides are known to undergo homolytic cleavage of the C-I bond upon UV irradiation to form aryl radicals. nih.govrsc.org This property can be harnessed for various synthetic transformations. For example, a photochemical copper-mediated fluorination of aryl iodides has been developed that proceeds at room temperature. nih.gov Photoinduced cross-coupling of aryl iodides with alkenes has also been reported. acs.org These methods could potentially be applied to this compound for further functionalization.
Electrochemical Methods: Electrosynthesis is a powerful tool for green chemistry, as it uses electrons as a "reagent," avoiding the use of chemical oxidants or reductants. nih.gov A highly selective electrocatalytic route for the reduction of substituted nitrobenzenes to their corresponding anilines has been developed using a polyoxometalate redox mediator in aqueous solution at room temperature. nih.govacs.org This approach offers a sustainable pathway for the synthesis of this compound from 5-iodo-2-isopropylnitrobenzene. Furthermore, electrochemical iodination of aromatic compounds by the in-situ generation of iodinating species from iodides is a promising green approach. nih.gov
Mechanochemical Approaches for Solvent-Free Reactions
Mechanochemistry, the use of mechanical force to induce chemical reactions, is an emerging field in sustainable synthesis that often allows for solvent-free reactions.
Ball-milling has been successfully used for the thiocyanation of anilines under solvent-free conditions, demonstrating the potential of this technique for C-S bond formation. nih.gov A solvent-free mechanochemical synthesis of N-substituted amines has also been developed, offering a clean and efficient method for N-alkylation. rsc.org Additionally, a novel one-pot reaction of anilines with acetylenedicarboxylate (B1228247) diesters under solvent-free ball-milling conditions has been reported for the synthesis of polysubstituted 1,2-dihydroquinolines. acs.org These examples suggest that mechanochemical methods could be developed for both the synthesis and subsequent reactions of this compound, contributing to a significant reduction in solvent usage.
Future Perspectives and Emerging Research Directions
Exploration of Novel and Expedient Synthetic Pathways to 5-Iodo-2-isopropylaniline and its Analogues
The development of efficient, sustainable, and cost-effective methods for the synthesis of this compound and its derivatives is a primary area of future research. While classical methods often involve multi-step sequences, contemporary strategies focus on direct C-H functionalization and metal-free transformations to improve atom economy and reduce waste.
Future synthetic explorations are likely to include:
Direct C-H Iodination: Methods for the para-selective C–H functionalization of aniline (B41778) derivatives are highly sought after as they offer a more efficient alternative to traditional multi-step syntheses uva.nl. Research into directing group strategies or catalyst systems that can selectively iodinate the C-5 position of 2-isopropylaniline (B1208494) would represent a significant advance.
Metal-Free Iodination of Arylhydrazines: A promising metal- and base-free method involves the reaction of arylhydrazine hydrochlorides with molecular iodine in DMSO nih.gov. In this reaction, iodine serves a dual role as both an oxidant to generate the arenediazonium salt in situ and as the iodinating agent nih.gov. Applying this strategy to 2-isopropylphenylhydrazine could provide a direct and convenient route to the target molecule.
Photo-Induced Finkelstein Reactions: The aromatic Finkelstein iodination, which converts less reactive aryl bromides or chlorides into more valuable aryl iodides, can be achieved under mild, metal-free conditions using UV light mcgill.ca. This approach could be used to synthesize this compound from the corresponding bromo- or chloro-analogue, tolerating a wide range of functional groups mcgill.ca.
Chemoenzymatic Synthesis: As a green alternative to traditional chemical methods that often require high pressure and precious-metal catalysts, chemoenzymatic routes are gaining traction. The use of immobilized nitroreductase enzymes to convert nitroarenes to anilines offers high chemoselectivity and proceeds under mild, aqueous conditions acs.org. A future multi-step chemoenzymatic process could be envisioned for the sustainable production of functionalized anilines.
Development of Highly Efficient and Selective Catalytic Systems for its Transformations
The carbon-iodine bond in this compound is an ideal anchor for post-synthetic modification, primarily through transition metal-catalyzed cross-coupling reactions. Future research will focus on developing more active, selective, and robust catalytic systems that can overcome the steric hindrance imposed by the ortho-isopropyl group and the potential for catalyst inhibition by the aniline moiety.
Palladium-Catalyzed Systems: Palladium catalysis remains a cornerstone of C-C and C-heteroatom bond formation. While traditional catalysts are effective, the future lies in developing systems that are more tolerant, efficient, and versatile researchgate.net. For aryl iodides like this compound, research is moving towards ligand-free systems that operate in greener solvents like water, and catalysts that can couple a wider range of partners, such as sulfinamides and carboxylic acids nih.govmdpi.comrsc.org.
Nickel/Photoredox Dual Catalysis: A major emerging area is the merger of nickel catalysis with visible-light photoredox catalysis researchgate.net. This dual catalytic approach enables a vast array of transformations under remarkably mild conditions (room temperature, weak bases) with exceptional functional group tolerance nih.govbeilstein-journals.org. This methodology is particularly adept at forging challenging C(sp³)–C(sp²) linkages and can accommodate sterically hindered substrates nih.govorganic-chemistry.org. For a sterically congested molecule like this compound, Ni/photoredox catalysis offers a powerful platform for coupling with a diverse range of nucleophiles and radical precursors, including anilines, phenols, and alkylsilicates nih.govnih.gov.
| Catalytic System | Typical Metal | Key Features | Potential Application for this compound | Reference |
|---|---|---|---|---|
| Ligand-Free Suzuki Coupling | Palladium | Operates without phosphine (B1218219) ligands, often in aqueous media, recyclable catalyst. | Sustainable synthesis of biaryl derivatives. | rsc.org |
| Carbonylative Coupling | Palladium | Introduction of a carbonyl group using CO surrogates, avoiding toxic gas. | Synthesis of corresponding benzoic acids or amides. | mdpi.com |
| Dual Photoredox/Nickel Catalysis | Nickel/Iridium or Organic Dye | Mild reaction conditions (visible light, RT), high functional group tolerance, excellent for sterically hindered substrates. | C-N, C-O, and C-C bond formation with a wide range of coupling partners. | nih.govresearchgate.netrsc.org |
| Sulfinamide Coupling | Palladium | One-step installation of sulfinamide groups from readily available reagents. | Synthesis of novel sulfonamide analogues. | nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control mdpi.comvapourtec.com. The synthesis and subsequent functionalization of this compound are well-suited for integration with these modern platforms.
Enhanced Safety and Control: Many reactions used to synthesize or functionalize anilines, such as those involving diazotization or highly exothermic organometallic additions, can be hazardous on a large scale in batch reactors. Flow chemistry mitigates these risks by using small reactor volumes, ensuring superior heat transfer and precise control over reaction parameters mdpi.comresearchgate.net.
Improved Reaction Efficiency: Photochemical reactions, a key component of dual photoredox/nickel catalysis, benefit immensely from flow reactors. The consistent and efficient irradiation of the reaction stream overcomes the light penetration issues inherent in large batch reactors, often leading to higher yields and shorter reaction times vapourtec.com.
Automated Optimization and Library Synthesis: Automated flow platforms can accelerate the discovery of optimal reaction conditions for the cross-coupling of this compound by systematically varying catalysts, ligands, bases, and solvents nih.gov. This high-throughput capability can also be leveraged for the parallel synthesis of compound libraries, enabling the rapid generation of analogues for biological screening mdpi.com.
Theoretical Prediction and Experimental Validation of Unexplored Reactivity Patterns
Computational chemistry provides a powerful lens for understanding and predicting chemical reactivity. The application of theoretical methods, such as Density Functional Theory (DFT), can offer deep insights into the electronic structure and potential reactivity of this compound, guiding future experimental work.
Structure-Reactivity Relationships: DFT calculations can determine key electronic properties like HOMO-LUMO energy levels, molecular electrostatic potential, and charge distribution chemrxiv.org. These descriptors can help rationalize the reactivity of the molecule. For instance, understanding the electronic influence of the ortho-isopropyl and para-iodo substituents can predict the regioselectivity of further electrophilic aromatic substitutions.
Kinetic and Mechanistic Studies: Experimental kinetic studies, like those performed on the oxidation of other substituted anilines, can establish quantitative structure-activity relationships (QSAR) using Hammett plots nih.govresearchgate.net. Such studies on this compound would quantify the electronic and steric effects of its substituents, allowing for the prediction of reaction rates for various transformations. By combining these experimental results with computational modeling, detailed reaction mechanisms can be elucidated, paving the way for the discovery of entirely new reactivity patterns beyond known transformations.
Application in the Synthesis of Highly Architecturally Complex Molecules
Substituted anilines are ubiquitous scaffolds in medicinally important compounds and complex natural products uva.nlnih.gov. The unique substitution pattern of this compound makes it a valuable and strategic building block for accessing novel, architecturally complex molecules with potentially useful biological activities.
Scaffold for Bioactive Heterocycles: The aniline moiety can be readily converted into a wide range of nitrogen-containing heterocycles. For example, it can serve as a precursor in the synthesis of quinolines or complex hybrid structures like indazol-pyrimidines mdpi.comnih.gov. The isopropyl group provides steric bulk that can influence conformation and binding to biological targets, while the iodine atom serves as a handle for late-stage functionalization to create diverse analogues.
Precursor for Novel Therapeutics: Aniline derivatives have been incorporated into compounds designed to treat a range of diseases nih.govnih.gov. The facile synthesis of derivatives from this compound via the catalytic methods described above could lead to the discovery of new therapeutic agents. For instance, its incorporation into known pharmacophores could generate novel anticancer agents or compounds active against heart failure nih.govnih.gov. The specific steric and electronic properties of the 5-iodo-2-isopropylphenyl moiety could impart unique pharmacological profiles.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-Iodo-2-isopropylaniline?
- Methodological Answer : Synthesis typically involves iodination of 2-isopropylaniline using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Ensure regioselectivity by optimizing reaction temperature (e.g., 0–5°C for slower kinetics) and solvent polarity (e.g., dichloromethane). Monitor reaction progress via TLC and confirm purity using melting point analysis (mp ~61–63°C, extrapolated from iodinated aniline derivatives in ). Post-synthesis, purify via recrystallization in ethanol/water mixtures to remove unreacted iodine .
Q. How can researchers verify the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substitution patterns by comparing aromatic proton shifts (e.g., deshielding due to iodine’s electron-withdrawing effect).
- Mass Spectrometry (MS) : Validate molecular weight (theoretical ~261.1 g/mol, based on C₉H₁₂IN) using high-resolution MS.
- Elemental Analysis : Verify iodine content (expected ~48.6% by mass) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow hazard statements (H302: harmful if swallowed; H315/H319: skin/eye irritation; H335: respiratory irritation) from analogous iodinated amines in . Use PPE (gloves, lab coat, goggles), work in a fume hood, and store at 0–6°C to prevent degradation. Refer to Safety Data Sheets (SDS) for spill management and disposal guidelines .
Advanced Research Questions
Q. How to design cross-coupling reactions using this compound as a substrate?
- Methodological Answer : Leverage the iodine substituent’s reactivity in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), base (K₂CO₃), and solvent (toluene/water). Monitor stoichiometry using molecular weight calculations (e.g., 261.1 g/mol for precise molar ratios). Post-reaction, analyze coupling efficiency via HPLC and isolate products using column chromatography .
Q. How to resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer : Cross-reference observed data with literature (e.g., Cambridge Structural Database for crystallographic data). If NMR signals conflict with expected patterns, consider dynamic effects (e.g., rotational barriers) or impurities. Use 2D NMR (COSY, HSQC) to resolve overlapping peaks. For inconsistent melting points, re-crystallize and verify solvent purity .
Q. What experimental strategies mitigate thermal instability during reactions involving this compound?
- Methodological Answer : Based on thermal data for iodinated analogs (e.g., bp ~237°C for 4-iodoanisole in ), avoid prolonged heating above 150°C. Use microwave-assisted synthesis for rapid, controlled heating. Monitor decomposition via TGA (thermogravimetric analysis) and adjust reaction time/temperature dynamically .
Q. How to assess the environmental impact of this compound in waste streams?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
